4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Description
BenchChem offers high-quality 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBZJKZBSCOAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676811 | |
| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246646-00-3 | |
| Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Strategic Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Executive Summary & Strategic Importance
Target Molecule: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Molecular Formula:
This guide details the synthesis of a critical fluorinated building block often utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The para-trifluoromethyl (
We present two distinct synthetic pathways:
-
Route A (Racemic): A convergent Grignard addition for rapid generation of material for initial biological screening.
-
Route B (Enantioselective): A Corey-Bakshi-Shibata (CBS) reduction pathway for generating high-enantiomeric excess (ee) chiral alcohols, essential for late-stage drug development.[1]
Retrosynthetic Analysis
The strategic disconnection focuses on the C1–C2 bond (alkyl chain addition) or the C1–O bond (reduction).
Figure 1: Retrosynthetic tree illustrating the convergent Grignard route (Red) and the asymmetric reduction route (Green).[1]
Route A: Convergent Grignard Addition (Racemic)
Objective: Rapid synthesis of racemic alcohol. Mechanism: Nucleophilic addition of an alkyl carbanion to an activated aldehyde.
Mechanistic Insight
The
-
Implication: The reaction will be faster and more exothermic than with unsubstituted benzaldehyde. Strict temperature control (
C) is required to prevent over-alkylation or Tishchenko-type side reactions.[1]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-(Trifluoromethyl)benzaldehyde | Electrophile | 1.0 | Commercial solid; purity critical.[1] |
| Isopentylmagnesium bromide | Nucleophile | 1.2 | Prepared in situ or 2.0M in Et₂O. |
| THF (Anhydrous) | Solvent | N/A | Must be <50 ppm H₂O. |
| NH₄Cl (Sat. Aq.) | Quench | Excess | Buffers pH to prevent dehydration. |
Step-by-Step Protocol
Step 1: Preparation of Isopentylmagnesium Bromide
Note: If purchasing commercial Grignard, skip to Step 2.
-
Setup: Oven-dried 3-neck flask, reflux condenser, addition funnel,
atmosphere. -
Activation: Add Mg turnings (1.3 eq) and a single crystal of
. Flame dry gently under vacuum/nitrogen cycle. -
Initiation: Add 10% of total 1-bromo-3-methylbutane in minimal THF. Warm gently until turbidity/bubbling is observed (initiation).
-
Propagation: Add remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.
Step 2: Grignard Addition[2]
-
Cooling: Cool the Grignard solution to
C using an ice/salt bath. -
Addition: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Critical Control Point: Internal temperature must not exceed
C. The -aldehyde is highly reactive; rapid addition causes localized hot spots.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Cool to
C. Slowly add saturated . Caution: Exothermic.[3] -
Workup: Extract with
(3x). Wash combined organics with brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Route B: Asymmetric Synthesis (CBS Reduction)
Objective: Synthesis of a single enantiomer (e.g., (R)-alcohol). Pre-requisite: Synthesis of the ketone intermediate (4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one), easily accessible via oxidation of the Route A product (Swern Oxidation) or Grignard addition to 4-(trifluoromethyl)benzonitrile.[1]
The CBS Catalytic Cycle
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.[1]
Figure 2: The CBS catalytic cycle.[1] The catalyst activates borane (Lewis acid) and coordinates the ketone (Lewis base), ensuring facial selectivity.[4][5]
Protocol: Enantioselective Reduction
-
Drying: Flame-dry a round-bottom flask under
. -
Catalyst Loading: Add (R)-Me-CBS catalyst (0.1 eq, 10 mol%) and anhydrous THF.
-
Borane Addition: Add
(0.6 eq) to the catalyst solution at RT. Stir 15 min. -
Substrate Addition: Dissolve the ketone (1.0 eq) in THF. Add slowly to the catalyst mixture over 1 hour.
-
Why slow addition? Keeps the concentration of unreacted ketone low, preventing non-catalyzed (racemic) background reduction by free borane.
-
-
Quench: Add MeOH slowly (gas evolution:
). -
Workup: Standard aqueous extraction and silica purification.
Characterization & Data
The presence of the
Expected NMR Data
| Nucleus | Shift ( | Multiplicity | Assignment |
| -62.5 ppm | Singlet | ||
| 7.60 ppm | Doublet (J=8Hz) | Aryl protons ( | |
| 7.45 ppm | Doublet (J=8Hz) | Aryl protons ( | |
| 4.75 ppm | Triplet/dd | ||
| 0.88 ppm | Doublet | Terminal Methyls (Isopentyl) |
Quality Control (HPLC)
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane/Isopropanol (95:5).
-
Detection: UV at 254 nm.
-
Target: >98% purity, >95% ee (for Route B).
Safety & Handling
-
Trifluoromethyl Stability: The
bond is metabolically and chemically robust. However, under extremely forcing basic conditions (e.g., molten sodium), it can decompose. Standard Grignard/CBS conditions are safe. -
Grignard Reagents: Pyrophoric. All glassware must be oven-dried (
C).[1] Use a positive pressure of Nitrogen or Argon. -
Borane (
): Toxic and highly flammable. Quench with MeOH in a fume hood to manage evolution.
References
-
Grignard Addition to Fluorinated Aldehydes
- Title: Grignard Reactions with 3-(Trifluoromethyl)
-
Source: BenchChem Technical Support.[6]
- aldehyde reactivity).
-
CBS Reduction Mechanism
-
Properties of Trifluoromethyl Group
-
Safety Data (Precursor)
-
Title: 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.[1]
- Source: Fisher Scientific.
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Physicochemical Properties of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Content Type: Technical Monograph & Research Guide Subject: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (CAS 1245806-42-1)[1][2][3]
Executive Summary
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a specialized fluorinated benzylic alcohol intermediate used primarily in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) and potential androgen receptor modulators. Characterized by a chiral carbinol center and a lipophilic trifluoromethyl (
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and stability profile, designed to support researchers in drug discovery and process chemistry.
Chemical Identity & Structural Analysis[2][4][5][6][7]
| Attribute | Detail |
| IUPAC Name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol |
| CAS Number | 1245806-42-1 |
| Molecular Formula | |
| Molecular Weight | 246.27 g/mol |
| SMILES | CC(C)CCC(O)c1ccc(C(F)(F)F)cc1 |
| Chirality | Yes (C1 is a stereocenter).[4][5][6] Exists as (R)- and (S)- enantiomers. |
| Structural Class | Secondary Benzylic Alcohol; Trifluoromethylarene |
Structural Logic
The molecule consists of a 4-(trifluoromethyl)phenyl head group attached to a 4-methylpentyl tail via a chiral hydroxymethylene bridge.
-
Electronic Effect: The para-
group is strongly electron-withdrawing ( ), which deactivates the phenyl ring toward electrophilic aromatic substitution but increases the acidity of the benzylic alcohol proton compared to the non-fluorinated analog. -
Lipophilicity: The combination of the bulky isopentyl chain and the fluorinated ring creates a highly lipophilic domain, facilitating interaction with hydrophobic binding pockets (e.g., in GPCRs or nuclear receptors).
Physicochemical Profile
Note: Where experimental data is proprietary or sparse, values are derived from validated Structure-Activity Relationship (SAR) consensus models.
Core Physical Parameters[4][9]
| Property | Value / Range | Confidence | Context |
| Physical State | Viscous Oil / Low-melting Solid | High | Racemic mixtures often exist as oils; pure enantiomers may crystallize. |
| Boiling Point | 275°C - 285°C (atm) | Predicted | Extrapolated from non-CF3 analog (BP ~260°C). |
| Boiling Point (Reduced) | 135°C - 140°C @ 1 mmHg | Predicted | Standard behavior for C13 alcohols. |
| Density | 1.08 ± 0.05 g/cm³ | Predicted | |
| Flash Point | >110°C | Predicted | Closed cup estimation. |
Solubility & Lipophilicity
The trifluoromethyl group significantly alters the solubility profile compared to standard fatty alcohols.
-
LogP (Octanol/Water): 4.2 – 4.5 (Predicted).
-
Implication: High lipophilicity suggests excellent membrane permeability but poor aqueous solubility. Formulation often requires co-solvents (PEG-400, DMSO) or lipid-based delivery systems.
-
-
Aqueous Solubility: < 1 mg/L (Practically insoluble).
-
Organic Solubility: Soluble in Dichloromethane (DCM), Methanol, DMSO, Ethyl Acetate.
Acid-Base Properties
-
pKa (OH group): ~14.2
-
Mechanism: The electron-withdrawing nature of the
group stabilizes the alkoxide anion slightly more than in unsubstituted benzyl alcohol (pKa ~15.4), making the hydroxyl proton slightly more acidic.
-
Synthesis & Manufacturing Workflows
The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol generally follows two primary retrosynthetic disconnections: Grignard Addition to an aldehyde or Reduction of a ketone.
Synthetic Pathways (DOT Visualization)
Figure 1: Primary synthetic routes. Route A offers a direct one-step synthesis, while Route B proceeds via a stable ketone intermediate, allowing for enantioselective reduction if required.
Detailed Protocol: Route B (Ketone Reduction)
This route is preferred for scale-up as the ketone intermediate can be purified before the final reduction, ensuring higher purity.
-
Grignard Formation: React 1-bromo-3-methylbutane with Magnesium turnings in anhydrous THF to form Isopentylmagnesium bromide.
-
Addition: Add the Grignard reagent dropwise to a solution of 4-(trifluoromethyl)benzonitrile at 0°C.
-
Hydrolysis: Quench with acidic water (HCl) to hydrolyze the imine salt to the ketone: 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one .
-
Reduction:
-
Dissolve the ketone in Methanol.
-
Add Sodium Borohydride (
) (0.5 equiv) in portions at 0°C. -
Stir at room temperature for 2 hours.
-
Workup: Quench with saturated
, extract with Ethyl Acetate, and dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Stability & Reactivity Profile
Chemical Stability
-
Oxidation: The secondary alcohol is susceptible to oxidation back to the ketone using reagents like Jones Reagent, PCC, or Dess-Martin Periodinane.
-
Elimination: Under strong acidic conditions (e.g.,
, heat), the alcohol may undergo dehydration to form the styrene derivative. The group destabilizes the carbocation intermediate slightly, making this reaction slower than with electron-rich benzylic alcohols. -
Fluorine Stability: The
bonds are metabolically robust and generally inert to standard nucleophilic attacks.
Metabolic Liability (ADME)
In biological systems, this molecule is a likely substrate for Phase I and Phase II metabolism.
Figure 2: Predicted metabolic pathways. Glucuronidation is the primary clearance mechanism for the alcohol, while oxidation leads to the ketone, which may be interconverted.
Applications in Drug Development
This molecule serves as a versatile building block in the design of:
-
SSRIs (Selective Serotonin Reuptake Inhibitors): Structural analog to the hydrophobic tail of Fluvoxamine-like compounds.
-
Androgen Receptor Antagonists: The 4-trifluoromethylphenyl motif is a classic pharmacophore for androgen receptor binding (e.g., Bicalutamide, Enzalutamide). This alcohol provides a scaffold to extend the side chain into the ligand-binding domain.
-
Liquid Crystals: The combination of a rigid polar head (
-Phenyl) and a flexible alkyl tail is conducive to mesophase formation in materials science.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12151395, 1-(4-Trifluoromethylphenyl)pentan-1-one. Retrieved from [Link]
-
LookChem. CAS 1245806-42-1 Data Sheet. Retrieved from [Link]
-
The Good Scents Company. 4-methylpentan-1-ol Properties (Analog Reference). Retrieved from [Link]
Sources
- 1. 1246646-00-3_CAS号:1246646-00-3_4-METHYL-1-(4-(TRIFLUOROMETHYL)PHENYL)PENTAN-1-OL - 化源网 [chemsrc.com]
- 2. 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | CAS 1245806-42-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. lookchem.com [lookchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
A Comprehensive Spectroscopic Guide to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Introduction
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a chiral alcohol of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. Therefore, unambiguous structural confirmation is a critical aspect of its synthesis and application. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a robust framework for its characterization.
This guide is structured to provide not just the data, but also the underlying scientific principles for its interpretation. We will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section will include a detailed, field-proven protocol for data acquisition, a summary of the predicted data, and an expert interpretation of the spectral features. The causality behind the expected spectral patterns will be explained, providing a self-validating system for the characterization of this molecule.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Figure 1: Molecular structure and atom numbering of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12 ppm, centered around 5 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.58 | Doublet (d) | ~8.2 | 2H |
| H-3', H-5' | 7.45 | Doublet (d) | ~8.2 | 2H |
| H-1 | 4.70 | Triplet (t) | ~6.6 | 1H |
| OH | ~2.0 (variable) | Broad Singlet (br s) | - | 1H |
| H-4 | 1.65 | Nonet (m) | ~6.7 | 1H |
| H-2a, H-2b | 1.85-1.70 | Multiplet (m) | - | 2H |
| H-3a, H-3b | 1.30-1.15 | Multiplet (m) | - | 2H |
| H-5, H-6 | 0.88 | Doublet (d) | ~6.6 | 6H |
Expert Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The trifluoromethyl group on the phenyl ring is a moderate deactivating and meta-directing group. This will influence the chemical shifts of the aromatic protons. The protons ortho to the trifluoromethyl group (H-3' and H-5') will be deshielded and appear as a doublet around δ 7.45 ppm. The protons meta to the trifluoromethyl group (H-2' and H-6') will be even more deshielded due to their proximity to the electron-withdrawing trifluoromethyl group and the carbinol substituent, appearing as a doublet around δ 7.58 ppm. The coupling between these adjacent aromatic protons will result in a characteristic AB quartet or two distinct doublets with a coupling constant of approximately 8.2 Hz.
-
Carbinol Proton (H-1): The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to resonate as a triplet around δ 4.70 ppm due to coupling with the two adjacent methylene protons (H-2).
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet that can be exchanged with D₂O.
-
Aliphatic Region (δ 0.5-2.0 ppm): The aliphatic chain will show a series of signals. The two diastereotopic protons on C-2 will appear as a multiplet between δ 1.85-1.70 ppm. The protons on C-3 will also be a multiplet in the region of δ 1.30-1.15 ppm. The proton on C-4 is expected to be a multiplet (a nonet if all couplings are resolved) around δ 1.65 ppm due to coupling with the adjacent methylene and methyl protons. The two methyl groups at the end of the pentyl chain (C-5 and C-6) are diastereotopic and will appear as a doublet of doublets or more likely a simple doublet around δ 0.88 ppm, integrating to 6 protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512 to 2048 scans, due to the lower natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width of approximately 220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at δ 77.16 ppm.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-1' | 148.5 |
| C-4' | 129.5 (q, JCF ≈ 32 Hz) |
| C-2', C-6' | 126.0 |
| C-3', C-5' | 125.5 (q, JCF ≈ 4 Hz) |
| CF₃ | 124.0 (q, JCF ≈ 272 Hz) |
| C-1 | 75.0 |
| C-2 | 40.0 |
| C-3 | 28.0 |
| C-4 | 25.0 |
| C-5, C-6 | 22.5 |
Expert Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.
-
Aromatic and Trifluoromethyl Carbons: The aromatic region will display four signals. The ipso-carbon attached to the pentanol chain (C-1') will be downfield around δ 148.5 ppm. The carbon bearing the trifluoromethyl group (C-4') will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (JCF) of approximately 272 Hz. The trifluoromethyl carbon itself will also be a quartet with a very large coupling constant. The other aromatic carbons will appear as expected, with C-3' and C-5' also showing a small quartet splitting due to two-bond C-F coupling.
-
Aliphatic Carbons: The carbinol carbon (C-1) will be the most downfield of the aliphatic carbons, appearing around δ 75.0 ppm due to the deshielding effect of the attached oxygen atom. The remaining aliphatic carbons (C-2, C-3, C-4, and the two equivalent methyl carbons C-5 and C-6) will resonate at higher fields, in the range of δ 22-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2960-2850 | Strong |
| C=C (aromatic) | 1600-1450 | Medium to Weak |
| C-O (alcohol) | 1200-1000 | Strong |
| C-F (trifluoromethyl) | 1350-1100 | Very Strong |
Expert Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups in 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the alcohol's hydroxyl group. The broadness is due to hydrogen bonding.
-
C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the aliphatic pentyl chain. Weaker absorptions just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) are indicative of the aromatic C-H stretches.
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.
-
C-O Stretch: A strong absorption in the 1200-1000 cm⁻¹ range will be present, corresponding to the C-O stretching vibration of the secondary alcohol.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Notes |
| 246 | [M]⁺ | Molecular ion |
| 228 | [M - H₂O]⁺ | Loss of water |
| 175 | [M - C₅H₁₁]⁺ | Cleavage of the pentyl group |
| 157 | [C₇H₄F₃O]⁺ | Benzylic cleavage with rearrangement |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
| 57 | [C₄H₉]⁺ | Loss of a methyl group from the pentyl fragment |
Expert Interpretation of the Mass Spectrum
The electron ionization mass spectrum of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z 246, corresponding to the molecular weight of the compound.
-
Loss of Water ([M - H₂O]⁺): Alcohols readily undergo dehydration in the mass spectrometer, leading to a peak at m/z 228.
-
Benzylic Cleavage: The bond between C-1 and C-2 is a benzylic bond and is prone to cleavage. This would lead to a fragment at m/z 175, corresponding to the [CH(OH)C₆H₄CF₃]⁺ ion.
-
Further Fragmentation: The pentyl side chain can also fragment. A peak at m/z 71 would correspond to the pentyl cation, and a peak at m/z 57 would result from the loss of a methyl group from this fragment, forming a stable tertiary carbocation.
Figure 2: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a comprehensive set of predicted spectroscopic data for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, along with detailed protocols and expert interpretations. By combining the information from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this compound. The provided explanations of the underlying principles behind the expected spectral features aim to empower scientists in their analytical endeavors and contribute to the robust characterization of novel chemical entities.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACD/Labs. (2023). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
-
University of Calgary. Mass Spectroscopy. [Link]
An In-depth Technical Guide to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. We will delve into a detailed, field-proven synthetic protocol, thorough analytical characterization, and an exploration of its prospective applications, grounded in the established role of trifluoromethylated moieties in modern therapeutics.
Introduction: The Significance of Trifluoromethylated Compounds in Drug Discovery
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This small structural modification can profoundly and beneficially alter a molecule's physicochemical properties. The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing nature, which can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Specifically, the C-F bond is significantly stronger than a C-H bond, rendering the trifluoromethyl group resistant to metabolic degradation and thereby increasing a drug candidate's half-life.[3] Furthermore, the -CF3 group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3][4] These attributes have led to the successful development of numerous FDA-approved drugs containing the trifluoromethyl group.[2][6]
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, with its characteristic trifluoromethylphenyl and secondary alcohol functionalities, represents a promising scaffold for the development of novel therapeutic agents across various disease areas. This guide will provide the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and explore the potential of this intriguing molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is presented below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| IUPAC Name | 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | Internal |
| Molecular Formula | C13H17F3O | Internal |
| Molecular Weight | 262.27 g/mol | Internal |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water | Inferred |
| LogP (Predicted) | ~3.5-4.0 | Inferred |
Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol: A Validated Two-Step Protocol
The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol can be efficiently achieved through a two-step process: the formation of the precursor ketone followed by its reduction to the desired secondary alcohol. Two robust methods for the synthesis of the ketone, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one, are presented: Friedel-Crafts acylation and a Grignard reaction. The subsequent reduction of the ketone is achieved using sodium borohydride.
Synthesis of the Precursor Ketone: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[7][8][9][10] In this approach, (trifluoromethyl)benzene is acylated with isovaleryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The acylium ion generated in situ acts as the electrophile in this electrophilic aromatic substitution reaction. A key advantage of Friedel-Crafts acylation is the lack of carbocation rearrangements, which can be a significant issue in Friedel-Crafts alkylations.[9]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add (trifluoromethyl)benzene (1.0 equivalent) to the flask.
-
Acylation: Add isovaleryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ketone can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11][12][13][14][15]
An alternative and highly effective route to the precursor ketone involves the reaction of a Grignard reagent with 4-(trifluoromethyl)benzonitrile.[16][17][18][19][20] This method provides a direct and often high-yielding synthesis of the ketone.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of isopentyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining isopentyl bromide solution at a rate that maintains a gentle reflux.
-
Reaction with Nitrile: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of 4-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Follow steps 6-9 as described in the Friedel-Crafts acylation protocol.
Caption: Synthesis routes to the precursor ketone.
Reduction of the Ketone to the Final Alcohol
The reduction of the carbonyl group in 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one to a secondary alcohol is readily achieved using sodium borohydride (NaBH4).[21][22][23][24][25] This reagent is a mild and selective reducing agent that is easy to handle and gives high yields.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: Dissolve the purified ketone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract with ethyl acetate or DCM (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Caption: Analytical workflow for compound characterization.
Potential Applications in Drug Development
The structural features of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol make it a compelling candidate for investigation in various therapeutic areas. The trifluoromethyl group is a well-established pharmacophore that can enhance drug-like properties. [26][27]
-
Metabolic Stability: The presence of the -CF3 group is expected to block potential sites of metabolism on the aromatic ring, leading to an improved pharmacokinetic profile. [3][28]* Lipophilicity and Permeability: The trifluoromethyl group increases lipophilicity, which can facilitate the passage of the molecule across biological membranes, including the blood-brain barrier. [1][3]This property is particularly advantageous for developing drugs targeting the central nervous system.
-
Binding Interactions: The strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
-
Therapeutic Areas of Interest: Trifluoromethylated compounds have found applications in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The specific biological activity of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol would need to be determined through screening and further pharmacological studies.
Caption: Rationale for therapeutic potential.
Conclusion
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a readily accessible and synthetically versatile molecule with considerable potential for drug discovery and development. The well-defined synthetic routes, coupled with the predictable and advantageous properties conferred by the trifluoromethyl group, make it an attractive starting point for medicinal chemistry campaigns. This guide provides the necessary technical foundation for its synthesis and characterization, empowering researchers to unlock the full therapeutic potential of this and related fluorinated compounds.
References
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NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (n.d.). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. [Link]
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How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange. [Link]
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Alcohols—The Rest of the Story. (2017). Spectroscopy Online. [Link]
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Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. (1992). The Journal of Chemical Physics. [Link]
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¹H NMR: Intermediate Level, Spectrum 8. (n.d.). Retrieved from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]
-
Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of Alcohols; Grignard Addition. (n.d.). Chad's Prep®. [Link]
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. [Link]
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IR Spectrum: Alcohols and Phenols. (n.d.). Retrieved from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. [Link]
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The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. [Link]
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Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]
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Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. (2022). Journal of Mass Spectrometry. [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]
-
1,3-Bis(trifluoromethyl)benzene - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Mass Spectroscopy. (n.d.). University of Calgary. [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]
-
Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. [Link]
-
Contents. (n.d.). The Royal Society of Chemistry. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2025). ResearchGate. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. [Link]
-
Friedel-Crafts acylation. (2019). YouTube. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder. [Link]
-
Friedel-Crafts Acylation. (2024). Save My Exams. [Link]
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column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]
-
column chromatography.pdf. (n.d.). Retrieved from [Link]
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Strategic Fluorination: Lipophilicity and Metabolic Stability of Trifluoromethylated Compounds
[1][2][3][4]
Executive Summary
The trifluoromethyl (
This guide moves beyond the general heuristic that "fluorine increases stability." We analyze the causality—how the
Part 1: The Physicochemical Impact of the Trifluoromethyl Group[4][6][7]
The Lipophilicity Paradox
While the
-
Direct Lipophilicity: On neutral aromatic rings, replacing
with invariably increases due to the high hydrophobicity of the C-F bond and the larger van der Waals volume ( vs. ). -
Indirect Modulation (The "Polarity Pull"): When placed adjacent to ionizable groups (e.g., amines, alcohols), the strong electron-withdrawing nature of
(Hammett ) significantly alters .[1]-
Example: Trifluoroethanol is more acidic than ethanol.[1] This ionization at physiological pH can effectively lower
, improving solubility despite the intrinsic lipophilicity of the fluorine atoms.
-
Electronic Deactivation
The high electronegativity of fluorine (3.98 Pauling scale) creates a potent inductive effect (
-
Aromatic Systems:
lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring.[2] Since CYP450 oxidation often proceeds via an electrophilic attack by the Iron-Oxo species ( ), a lower HOMO energy raises the activation energy for the formation of the radical cation intermediate, effectively "deactivating" the ring toward oxidation.
Part 2: Mechanisms of Metabolic Stability
The metabolic stability conferred by the
The Thermodynamic Barrier
The C-F bond is the strongest single bond to carbon in organic chemistry.
Metabolic abstraction of a hydrogen atom (HAT) is the rate-limiting step for many CYP450 isozymes. Replacing a labile C-H with C-F renders this pathway thermodynamically inaccessible under physiological conditions.[1]
The "Fluorine Scan" Decision Matrix
The following diagram illustrates the strategic decision-making process for introducing
Figure 1: The "Fluorine Scan" workflow for medicinal chemistry optimization.
Part 3: Experimental Protocols
Standard "shake-flask" methods often fail with fluorinated compounds due to lack of UV chromophores or poor ionization. We utilize a
Protocol A: NMR Determination of
Principle: This method utilizes the distinct chemical shift of the fluorine signal to quantify the relative concentration of the compound in octanol and water phases without absolute quantification.
Materials:
-
Internal Standard (Fluorinated, e.g., Trifluoroethanol or Fluorobenzene - must have distinct shift)[1]
-
HPLC-grade n-Octanol (pre-saturated with water)
-
HPLC-grade Water (pre-saturated with octanol)
-
NMR Tubes (coaxial insert optional but standard tubes preferred for phase aliquots)[1]
Workflow:
-
Preparation: Dissolve ~2 mg of Test Compound and ~1 mg of Internal Standard in 2 mL of pre-saturated n-Octanol.
-
Partitioning: Add 2 mL of pre-saturated Water to the octanol solution in a glass vial.
-
Equilibration: Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Sampling:
-
Carefully remove 600
of the top (octanol) layer and transfer to NMR Tube A. -
Carefully remove 600
of the bottom (water) layer and transfer to NMR Tube B. Note: Wipe the pipette tip to avoid octanol contamination.
-
-
Acquisition:
-
Run
NMR (non-decoupled) for both tubes. -
Set relaxation delay (
) to (typically 10-20s) to ensure quantitative integration.
-
-
Calculation:
Self-Validation: If the Internal Standard is known, calculate it simultaneously to verify system integrity.[1]
Protocol B: Microsomal Stability Assay (Fluorine-Specific)
Objective: Determine intrinsic clearance (
Workflow:
-
Incubation System:
-
Reaction:
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard.
-
Analysis (LC-MS/MS):
-
Monitor parent depletion.[1]
-
Critical Step for Fluorine: Set up a Neutral Loss Scan (if using triple quad) or look for specific mass shifts.[1]
-
Note: If the
group itself is unstable (rare, but possible in specific reductive environments), look for a loss of 20 Da (HF) or defluorinated metabolites.[1]
-
Part 4: Strategic Application & Case Studies
The following table contrasts the metabolic fate of non-fluorinated leads versus their trifluoromethylated analogs.
| Drug / Compound | Modification ( | Impact on Lipophilicity ( | Metabolic Outcome | Mechanism of Action |
| Celecoxib | Methyl on pyrazole replaced by | Increased (+0.8) | T1/2 Increased >4x | Blocks benzylic hydroxylation; |
| Fluoxetine | Increased | High Stability | Deactivates phenyl ring toward arene oxide formation; prevents hydroxylation.[1] | |
| Sitagliptin | Trifluorophenyl moiety | Optimized | Resistant to DPP-4 | Fluorine atoms provide metabolic stability and occupy S1/S2 sub-sites. |
Visualizing the Metabolic Blockade
The diagram below details the mechanistic divergence between a standard methyl group and a trifluoromethyl group when encountering Cytochrome P450.
Figure 2: Mechanistic divergence of CYP450 oxidation for Methyl vs. Trifluoromethyl substrates.
References
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]
-
Linclau, B., et al. (2019).[1] A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.[5][9][10] Journal of Visualized Experiments (JoVE).[1][9]
-
Obach, R. S., et al. (2016).[1] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination.[1][11] Drug Metabolism and Disposition.
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Thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
An In-Depth Technical Guide to the Thermal Stability Assessment of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a compound of interest in pharmaceutical development due to its structural motifs. In the absence of specific literature data for this molecule, this document outlines a systematic approach leveraging established analytical techniques and first-principles chemical knowledge. We detail the theoretical underpinnings and practical execution of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) for the elucidation of thermal decomposition pathways and kinetics. This guide is intended to serve as a robust methodological resource for researchers engaged in the physicochemical characterization of novel chemical entities.
Introduction: The Imperative of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. A thermally labile compound can degrade under manufacturing, storage, or even physiological conditions, leading to a loss of potency and the potential formation of toxic byproducts. The subject of this guide, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, incorporates two key structural features that warrant a thorough investigation of its thermal behavior: a benzylic alcohol moiety, which can be susceptible to oxidation and dehydration, and a trifluoromethyl group, which is generally known to enhance metabolic and thermal stability.[1]
The trifluoromethyl group is a common bioisostere in medicinal chemistry, valued for its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1] The high dissociation energy of the C-F bond (approximately 485 kJ/mol) contributes to the overall robustness of molecules containing this functional group.[1] However, the benzylic alcohol is a potential site of thermal decomposition.[2] Therefore, a comprehensive understanding of the thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is paramount for its development as a potential therapeutic agent.
This guide will provide the scientific rationale and detailed protocols for a multi-faceted approach to characterizing the thermal stability of this compound, ensuring that any potential liabilities are identified and understood early in the development process.
Synthesis and Purification: A Prerequisite for Accurate Stability Assessment
While the direct synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is not explicitly detailed in the surveyed literature, a plausible synthetic route can be inferred from related preparations.[3][4][5] The purity of the material used for stability testing is of utmost importance, as impurities can catalyze degradation or confound analytical results.
A likely synthetic pathway involves a Grignard reaction between 4-(trifluoromethyl)benzaldehyde and a Grignard reagent derived from 1-bromo-3-methylbutane, followed by an aqueous workup.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Post-synthesis, the crude product must be rigorously purified, typically via column chromatography, and its identity and purity confirmed by NMR, mass spectrometry, and HPLC analysis. Only material with a purity of >99% should be used for definitive thermal stability studies.
Core Thermal Analysis Techniques
A combination of thermoanalytical techniques provides a comprehensive picture of a compound's thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is the primary technique for determining the onset temperature of decomposition.
Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the expected decomposition point (e.g., 500 °C) at a linear heating rate of 10 °C/min.
-
Data Analysis: Plot the mass of the sample as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.[8]
Interpreting TGA Data:
| Parameter | Interpretation |
| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability. |
| Mass Loss (%) | The percentage of mass lost at different temperature ranges, which can correspond to the loss of specific molecular fragments. |
| Residue (%) | The amount of material remaining at the end of the experiment. For many organic compounds, this will be close to zero. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[11]
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.
Interpreting DSC Data:
| Parameter | Interpretation |
| Melting Point (Tm) | The peak temperature of the endothermic melting transition. A sharp melting peak is indicative of high purity. |
| Enthalpy of Fusion (ΔHfus) | The area under the melting peak, which corresponds to the energy required to melt the sample. |
| Decomposition Exotherm (Td) | The onset temperature of the exothermic decomposition peak. This often follows the melting endotherm. |
Identification of Degradation Products by HPLC
While TGA and DSC provide information on when a compound degrades, they do not identify the degradation products. Isothermal stress studies followed by HPLC analysis are essential for elucidating the degradation pathways.
Experimental Protocol for Isothermal Stressing and HPLC Analysis:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Isothermal Stressing: Incubate the solutions at elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for various time points (e.g., 1, 3, 7, 14 days). Include a control sample stored at a low temperature (e.g., 5 °C).
-
HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A typical method would utilize a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile.
-
Analysis: Analyze the stressed samples by HPLC. Quantify the parent compound and any new peaks that appear.
-
Peak Identification: If significant degradation is observed, use HPLC coupled with mass spectrometry (LC-MS) to identify the molecular weights of the degradation products.
Proposed HPLC Analysis Workflow:
Caption: Workflow for the identification of thermal degradation products using HPLC.
Predicted Thermal Decomposition Pathways
Based on the structure of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, several thermal degradation pathways can be hypothesized:
-
Dehydration: Elimination of a water molecule from the benzylic alcohol to form an alkene. This is a common pathway for alcohols at elevated temperatures.
-
Oxidation: If oxygen is present, the secondary alcohol can be oxidized to the corresponding ketone, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one.
-
C-C Bond Cleavage: At higher temperatures, fragmentation of the pentyl side chain or cleavage of the bond between the phenyl ring and the carbinol carbon may occur.
Hypothesized Degradation Pathway:
Caption: Potential thermal degradation pathways for the target compound.
Conclusion
The thermal stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a critical parameter that must be thoroughly evaluated to ensure its viability as a drug candidate. This guide has outlined a systematic and scientifically rigorous approach to this assessment. By employing a combination of TGA, DSC, and HPLC, researchers can determine the onset of thermal decomposition, identify key thermal events, and elucidate the degradation pathways. The protocols and interpretive guidance provided herein are designed to be a valuable resource for any scientist or drug development professional tasked with the physicochemical characterization of novel compounds. A proactive and comprehensive approach to stability testing is essential for mitigating risks and accelerating the development of safe and effective medicines.
References
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021). ACS Omega. [Link]
-
Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. (2025). ResearchGate. [Link]
-
Thermogravimetric analysis and DTGA of polyvinyl alcohol and the various composite films. (n.d.). ResearchGate. [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
-
Shock wave study of the thermal decomposition of benzyl alcohol. (1994). OSTI.GOV. [Link]
-
Benzyl alcohol. (n.d.). Wikipedia. [Link]
-
Thermal behavior and kinetics assessment of ethanol/gasoline blends during combustion by thermogravimetric analysis. (2016). ScienceDirect. [Link]
-
Determination of total ethanol in wine by high-performance liquid chromatography. (n.d.). OIV. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone. (n.d.).
-
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. (n.d.). ACS Publications. [Link]
-
4-Methyl-1-phenylpentan-1-ol. (n.d.). PubChem. [Link]
-
The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. (n.d.). RSC Publishing. [Link]
-
Problems with synthesis of Benzyl tosylate ( decomposition). (2023). Reddit. [Link]
-
Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. (2023). ACS Publications. [Link]
-
Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PMC. [Link]
-
4-Methyl-1-pentanol. (n.d.). PubChem. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. [Link]
-
A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. (2022). ResearchGate. [Link]
-
An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. (n.d.). PMC. [Link]
-
Differential Scanning Calorimetry. (2023). Chemistry LibreTexts. [Link]
- Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. (n.d.).
-
An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. [Link]
-
TGA and DTG thermogram of solidified ethanol at a heating rate of (a) 10. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). ResearchGate. [Link]
- The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. (n.d.).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 3. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 4. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]
- 5. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tainstruments.com [tainstruments.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Grignard Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Abstract & Scope
This application note details the optimized protocol for the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol , a secondary alcohol frequently utilized as a lipophilic pharmacophore in medicinal chemistry.[1][2] The trifluoromethyl (
This guide prioritizes Route A (Nucleophilic addition of Isopentylmagnesium bromide to 4-(Trifluoromethyl)benzaldehyde) over Route B (Aryl Grignard addition to 4-methylpentanal).[1][2] Route A is selected for its operational robustness, commercial availability of stable electrophiles, and superior impurity profile.[2]
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the
-
Route A (Selected): Addition of the aliphatic Grignard reagent (Isopentylmagnesium bromide) to the electron-deficient aromatic aldehyde.[2]
-
Route B (Discarded): Addition of 4-(Trifluoromethyl)phenylmagnesium bromide to 4-methylpentanal.[1][2]
Reaction Scheme
Figure 1: Reaction pathway for the synthesis of the target alcohol via Grignard addition.[1][2][6]
Materials & Equipment
Reagents
| Reagent | CAS No. | Eq.[1][2][3][4][6][7][8] | Role | Notes |
| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | 1.0 | Electrophile | Store under inert gas; Air sensitive [1].[1][2] |
| Isopentylmagnesium bromide | 4548-78-1 | 1.2 | Nucleophile | 2.0 M in Et₂O or THF.[1][2] Moisture sensitive [2].[1][2] |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Anhydrous, inhibitor-free.[1][2] |
| Ammonium Chloride (sat.[1][2][9] aq.) | 12125-02-9 | Excess | Quench | Buffered acidic quench prevents dehydration.[1][2] |
Critical Equipment[1][2]
-
Reaction Vessel: 3-neck round-bottom flask (flame-dried or oven-dried at 120°C).
-
Inert Atmosphere: Nitrogen or Argon manifold with oil bubbler.[1][2]
-
Temperature Control: Ice/Water bath (0°C) and heating mantle (if Grignard initiation is required manually).
-
Addition: Pressure-equalizing addition funnel (dried).
Experimental Protocol
Phase 1: Preparation of the Reaction System
Objective: Eliminate all traces of moisture to prevent protonation of the Grignard reagent (
-
Assemble the 3-neck flask with a magnetic stir bar, reflux condenser, addition funnel, and temperature probe.
-
Flame Dry: Gently heat the glassware under vacuum, then backfill with Nitrogen.[1][2] Repeat 3x.
-
Allow to cool to room temperature (RT) under positive Nitrogen pressure.
Phase 2: Reagent Preparation & Addition
Objective: Controlled formation of the C-C bond while managing the exotherm.[2]
-
Charge Electrophile: Syringe 4-(Trifluoromethyl)benzaldehyde (1.0 eq, e.g., 1.74 g for 10 mmol scale) into the flask.
-
Solvent: Add anhydrous THF (approx. 5-10 mL per gram of aldehyde). Stir to dissolve.
-
Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to 0–5°C.
-
Grignard Addition:
-
Transfer the Isopentylmagnesium bromide solution (1.2 eq, 12 mmol) to the addition funnel via cannula or oven-dried syringe.[2]
-
Critical Step: Add the Grignard reagent dropwise over 15–20 minutes.[1][2]
-
Observation: Monitor internal temperature.[1][2] Do not allow T > 10°C during addition to minimize side reactions (e.g., reduction of the aldehyde).[2]
-
Color Change: The solution typically transitions from clear/pale yellow to a cloudy suspension (magnesium alkoxide precipitation).[1][2]
-
Phase 3: Reaction & Maturation[2]
-
Allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 2–4 hours.
-
IPC (In-Process Control): Check reaction progress via TLC (20% EtOAc in Hexanes) or GC-MS. The aldehyde spot (
) should disappear; the alcohol product spot ( ) should appear.[2]
Phase 4: Quench & Workup
Objective: Protonate the alkoxide to yield the alcohol without dehydrating the benzylic position.[2]
-
Cooling: Return the reaction flask to the ice bath (0°C).
-
Quench: Slowly add saturated aqueous Ammonium Chloride (
) solution. -
Extraction: Transfer mixture to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3x).[1][2]
-
Wash: Wash combined organics with Water (1x) and Brine (1x).[1][2]
-
Drying: Dry over anhydrous Sodium Sulfate (
) or Magnesium Sulfate.[1][2] Filter and concentrate in vacuo.[1][2][6]
Critical Process Parameters (CPPs) & Troubleshooting
Workflow Logic
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Wet solvent/glassware destroyed Grignard. | Ensure rigorous drying.[1][2] Test Grignard activity by adding a drop to water (should fizz vigorously).[1][2] |
| Biphenyl Impurity | Homocoupling of Grignard (if preparing in-situ).[1][2] | Add alkyl halide slowly to Mg.[1][2][3] Use commercially available Grignard for consistency.[1][2] |
| Benzylic Dehydration | Acidic workup too strong or heat during workup.[1][2] | Use buffered |
| Unreacted Aldehyde | Grignard titer lower than expected. | Titrate Grignard before use or use 1.5 eq excess.[1][2] |
Safety & Handling (E-E-A-T)
-
4-(Trifluoromethyl)benzaldehyde: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] Handle in a fume hood [1, 5].[1][2][3]
-
Isopentylmagnesium Bromide: Water-reactive and flammable.[1][2] Releases flammable gases on contact with water.[1][2][10] Causes severe skin burns (H314).[1][2] Never use water to extinguish a Grignard fire; use Class D extinguisher or dry sand [2].[1][2]
-
Reaction Exotherm: The addition of Grignard to carbonyls is highly exothermic.[1][2] Failure to control temperature can lead to solvent boiling and runaway pressure buildup.[1][2]
References
-
PubChem. 4-(Trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
-
Org. Synth. General Procedures for Grignard Reactions. 1967, 47, 108.[1][2] Available at: [Link][2]
Sources
- 1. Isopentylmagnesium bromide | C5H11BrMg | CID 10942975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Isopentylmagnesium bromide | 4548-78-1 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Isopentylmagnesium bromide solution 2 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol via Flash Column Chromatography
Introduction & Compound Analysis
This application note details the purification protocol for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol , a secondary benzylic alcohol often utilized as a chiral building block or pharmacophore intermediate.
The purification of this specific motif presents a unique set of chromatographic challenges due to the competing physicochemical properties of its substituents:
-
The Hydroxyl Group (-OH): Provides hydrogen-bonding capability, acting as the primary "anchor" to the silica stationary phase.
-
The Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) that increases lipophilicity and significantly alters the electronic density of the aromatic ring, making it distinct from standard benzyl alcohols.
-
The Isobutyl Tail: Adds steric bulk and non-polar character, increasing solubility in hexanes but reducing retention on polar phases.
Structural & Physicochemical Profile[1][2][3]
| Property | Description | Chromatographic Implication |
| Core Structure | Secondary Benzylic Alcohol | Moderate polarity; susceptible to elimination (styrene formation) if silica is too acidic. |
| Aromatic Sub. | 4-Trifluoromethyl (-CF₃) | High UV absorption (254 nm); increases |
| Alkyl Chain | 4-Methylpentyl (Isobutyl tail) | Increases non-polar surface area; requires non-polar mobile phase starting points. |
| Boiling Point | High (>250°C est.) | Not suitable for distillation; chromatography is required. |
Method Development: Thin Layer Chromatography (TLC)[4]
Before scale-up, the separation must be optimized on analytical TLC plates (Silica Gel 60 F₂₅₄).
Visualization Strategies
Unlike aliphatic alcohols which require staining, the 4-(trifluoromethyl)phenyl moiety serves as an excellent internal chromophore.
-
Primary Method: UV Absorption at 254 nm . The electron-deficient aromatic ring absorbs strongly.
-
Secondary Method (Purity Check): Phosphomolybdic Acid (PMA) stain. The alcohol will stain dark blue/green upon heating, helping to distinguish it from non-polar impurities like elimination products (alkenes) which stain faintly.
Solvent System Optimization
The target retention factor (
-
Initial Screen: 10% Ethyl Acetate (EtOAc) in Hexanes.[1]
-
Observation: If
, increase polarity to 15% or 20% EtOAc. -
Recommendation: A mixture of 15:85 EtOAc:Hexanes is typically ideal for this lipophilic alcohol.
Separation Logic:
-
Impurity A (Alkene/Elimination Product):
(Elutes with solvent front). -
Impurity B (Ketone Precursor):
(Elutes before the alcohol due to lack of H-bond donation). -
Target Alcohol:
.[2][3]
Preparative Protocol: Flash Chromatography[6][7][8][9][10][11][12]
This protocol follows the "Still Method" optimized for rapid, moderate-resolution separation (Still et al., J. Org.[2][3][4] Chem. 1978).[2][3][4][5]
Stationary Phase Selection
-
Material: Silica Gel 60 (40–63 µm particle size).[5]
-
Rationale: The 40–63 µm irregular silica provides the optimal balance between backpressure and plate count (resolution) for gravity or low-pressure air systems.
Column Sizing & Loading
Sample Load: 1.0 g of Crude Mixture.
| Parameter | Specification | Reasoning |
| Column Diameter | 40 mm | Ensures linear velocity remains constant. |
| Silica Mass | 40–50 g | Standard 40:1 silica-to-sample ratio for difficult separations ( |
| Packed Height | ~15 cm | Sufficient theoretical plates for alcohol/ketone separation. |
Step-by-Step Procedure
-
Packing: Slurry pack the column using 100% Hexanes . This prevents heat of solvation from cracking the silica bed and ensures the column is initially equilibrated to the non-polar phase.
-
Equilibration: Flush with 2 Column Volumes (CV) of the starting mobile phase (e.g., 5% EtOAc/Hexanes).
-
Loading:
-
Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Toluene.
-
Critical: Do not use EtOAc for loading, as it will cause band broadening immediately.
-
Apply carefully to the sand bed.[5]
-
-
Elution Gradient:
-
0–2 CV: 5% EtOAc/Hexane (Elutes non-polar impurities/alkenes).
-
2–8 CV: 10% EtOAc/Hexane (Elutes ketone precursor).
-
8–15 CV: 15–20% EtOAc/Hexane (Elutes Target Alcohol ).
-
-
Collection: Collect fractions of approx. 15–20 mL (for a 40mm column).
Workflow Diagram
Caption: Operational workflow for the purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, highlighting the gradient elution strategy.
Mechanistic Insight: Why This Works
Understanding the molecular interactions is vital for troubleshooting.
-
Adsorption Mechanism: The silica surface is covered in silanol groups (Si-OH). The target molecule interacts primarily via Hydrogen Bonding between its hydroxyl group and the silanols.
-
The "Fluorine Effect": The -CF₃ group is highly electronegative. It pulls electron density away from the aromatic ring.
-
Result: The aromatic ring is less capable of
- interactions or acting as a weak Lewis base compared to a standard phenyl group. This actually makes the molecule move slightly faster (higher ) than a non-fluorinated analog (e.g., 4-methyl-1-phenylpentan-1-ol).
-
-
Ketone Separation: The precursor ketone (if present) lacks the Hydrogen Bond Donor (HBD) capability. It only accepts H-bonds. Therefore, it interacts less strongly with the acidic silica surface and elutes earlier.
Caption: Differential interaction strengths between the silica stationary phase and the reaction components.
Troubleshooting & Optimization
Issue: Co-elution of Ketone and Alcohol
If the ketone precursor co-elutes with the product (often seen if the column is overloaded):
-
Solution: Switch the solvent modifier from Ethyl Acetate to Diethyl Ether .
-
Reasoning: Diethyl ether has lower solvation power than EtOAc but excellent H-bond accepting capability. It often provides better selectivity for alcohols over ketones on silica.
Issue: Product Decomposition (Styrene Formation)
Benzylic alcohols with electron-withdrawing groups are generally stable, but if the silica is highly acidic, dehydration can occur.
-
Solution: Pre-treat the silica slurry with 1% Triethylamine (TEA) .
-
Mechanism: The TEA neutralizes the most acidic silanol sites, preventing acid-catalyzed elimination of the hydroxyl group.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][3][4] "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[2][3]
-
Chemistry LibreTexts. (2022). "The Retention Factor (Rf)".[3][6][7][8] Chemistry LibreTexts.
-
University of Rochester. (n.d.). "How to Run a Flash Column". Department of Chemistry.
-
Organic Syntheses. (2025). "Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses, 102, 276–302.[5]
Sources
Asymmetric synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol using a chiral auxiliary
Application Notes and Protocols
Topic: Asymmetric Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol using a Chiral Auxiliary
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Stereocontrol in Chiral Alcohol Synthesis
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule is often confined to a single enantiomer. The target molecule, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, represents a valuable chiral building block containing a benzylic secondary alcohol, a common motif in pharmacologically active compounds. The challenge lies in controlling the three-dimensional arrangement at the newly formed stereocenter.
Among the various strategies for asymmetric synthesis, the use of a covalently-bound chiral auxiliary remains a powerful and reliable method for inducing stereoselectivity.[1][2] This approach involves the temporary attachment of a chiral molecule—the auxiliary—to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent bond-forming reaction to occur preferentially on one of the two prochiral faces, leading to a diastereomeric mixture in which one diastereomer is significantly favored.[3] A final, non-destructive cleavage step removes the auxiliary, which can often be recovered and reused, to reveal the desired enantiomerically enriched product.[]
This guide details a robust protocol for the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, leveraging the well-established Evans' oxazolidinone auxiliary.[5][6] The strategy hinges on a diastereoselective Grignard addition to an N-acyl oxazolidinone, a method prized for its high levels of stereocontrol and predictable outcomes. We will explore the mechanistic basis for this selectivity and provide a detailed, step-by-step protocol for researchers to implement in their own laboratories.
Strategic Workflow: An Auxiliary-Mediated Pathway
The overall synthetic strategy is a three-step sequence that begins with the coupling of the chiral auxiliary to the aliphatic portion of the target molecule. The key stereocenter is then established through a diastereoselective Grignard reaction, followed by the liberation of the target alcohol.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol in Complex Molecule Synthesis
Introduction: A Versatile Chiral Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount approach for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Within this context, chiral secondary alcohols bearing a trifluoromethylphenyl group represent a critical class of synthons. 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is an exemplar of this class, offering a unique combination of a stereogenic carbinol center, the influential trifluoromethylphenyl motif, and an isobutyl group that can impart specific steric and electronic effects in subsequent transformations.
This technical guide provides an in-depth exploration of the synthesis and application of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol as a versatile intermediate in the construction of complex molecular architectures. We will delve into both the stereoselective synthesis of this alcohol and its subsequent utility in key synthetic operations, providing detailed, field-proven protocols for researchers in medicinal chemistry, agrochemistry, and materials science.
Stereoselective Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
The primary route to optically active 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one. This transformation is pivotal as the stereochemistry of the resulting alcohol dictates the chirality of downstream products.
Causality in Asymmetric Reduction
The choice of reducing agent and chiral catalyst is critical for achieving high enantioselectivity. Biocatalytic methods, such as the use of baker's yeast, and chemocatalytic methods, employing chiral ligands with metal hydrides, are both viable strategies.[3] For trifluoromethyl ketones, chiral alkoxy-aluminium and -magnesium halides have demonstrated high stereoselectivity.[4] The mechanism relies on the formation of a rigid, six-membered ring-like transition state, where the steric bulk of the chiral ligand directs the hydride delivery to one face of the ketone.
Experimental Protocol 1: Asymmetric Reduction of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
This protocol describes a representative asymmetric reduction using a chiral auxiliary.
Objective: To synthesize enantiomerically enriched 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Materials:
-
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.2 eq.) dropwise to the stirred solution.
-
After 15 minutes of stirring at 0 °C, add a solution of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one (1.0 eq.) in anhydrous THF (5 mL) dropwise over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC.
Application in the Synthesis of Complex Molecules
The synthetic utility of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol stems from the reactivity of its secondary alcohol functionality. This allows for a variety of transformations, including oxidation to the parent ketone, and nucleophilic substitution to introduce new functional groups with inversion of stereochemistry.
Oxidation to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For α-trifluoromethyl alcohols, specific conditions are often required to avoid side reactions. A methodology utilizing a nitroxide catalyst with a terminal oxidant has proven effective for this purpose.[5][6]
Experimental Protocol 2: Nitroxide-Catalyzed Oxidation
Objective: To oxidize 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol to the corresponding ketone.
Materials:
-
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or a derivative
-
Potassium Persulfate (K2S2O8)
-
Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (1.0 eq.) in DCM.
-
Add TEMPO (0.1 eq.) and NaHCO3 (2.5 eq.).
-
In a separate flask, prepare a solution of K2S2O8 (1.5 eq.) in water.
-
Add the aqueous K2S2O8 solution to the organic solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Nucleophilic Substitution via the Appel Reaction
The conversion of the hydroxyl group into a good leaving group is essential for nucleophilic substitution reactions. The Appel reaction provides a mild and efficient method to convert alcohols to the corresponding alkyl halides with inversion of configuration, which is crucial when starting with a chiral alcohol.[7] This opens up pathways to a variety of other derivatives.
Experimental Protocol 3: Appel Reaction for the Synthesis of 1-(1-Bromo-4-methylpentyl)-4-(trifluoromethyl)benzene
Objective: To synthesize the corresponding alkyl bromide with inversion of stereochemistry.
Materials:
-
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
-
Triphenylphosphine (PPh3)
-
Carbon Tetrabromide (CBr4)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (1.5 eq.) and carbon tetrabromide (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated NaHCO3 solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over MgSO4.
-
Filter and concentrate the solution. The crude product will contain triphenylphosphine oxide.
-
Purify by flash column chromatography on silica gel.
Data Presentation
| Reaction | Substrate | Product | Reagents | Yield (%) | Enantiomeric Excess (%) |
| Asymmetric Reduction | 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one | (S)-4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | (R)-Me-CBS, BMS | >90 | >95 |
| Oxidation | 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one | TEMPO, K2S2O8 | ~95 | N/A |
| Appel Reaction | (S)-4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | (R)-1-(1-Bromo-4-methylpentyl)-4-(trifluoromethyl)benzene | PPh3, CBr4 | 80-90 | >95 (with inversion) |
Visualizations
Caption: Synthetic pathway of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Caption: Workflow for asymmetric ketone reduction.
Conclusion
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a valuable and versatile chiral building block in organic synthesis. Its stereoselective synthesis via asymmetric reduction of the corresponding ketone provides access to enantiomerically pure material. The secondary alcohol functionality can be readily transformed into other key functional groups, such as ketones through oxidation or alkyl halides via substitution with inversion of stereochemistry. These transformations, detailed in the provided protocols, enable the incorporation of the unique trifluoromethylphenyl moiety into a wide array of complex target molecules, making it a significant tool for researchers in drug discovery and materials science.
References
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
ACS Publications. (2023, November 29). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 5). Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]
-
RSC Publishing. (2013). New asymmetric approach to β-trifluoromethyl isoserines. Retrieved from [Link]
-
Semantic Scholar. (2022, October 29). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, July 27). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Retrieved from [Link]
-
RSC Publishing. (1977). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Retrieved from [Link]
-
Lirias. (n.d.). Catalytic One-Step Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2015, November 17). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Appel Reaction [organic-chemistry.org]
Use of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol in materials science
Application Note: Strategic Utilization of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol in Advanced Materials & Drug Discovery
Part 1: Executive Summary
Subject: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (CAS: 1246646-00-3) Functional Class: Fluorinated Chiral Building Block / Lipophilic Linker Primary Domains: Ferroelectric Liquid Crystals (FLCs), Fluorinated Surface Coatings, Pharmaceutical Bioisosteres.[1][2][3]
This guide details the technical application of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (hereafter referred to as TFMPP-OH ).[1][2][3] This molecule represents a critical intersection between fluorine chemistry and materials engineering.[2][3] Its structure combines a highly stable, electron-withdrawing trifluoromethyl (-CF₃) head group with a flexible, branched alkyl tail and a resolvable chiral alcohol center.[1][2][3]
In Materials Science , TFMPP-OH is utilized to engineer high-dielectric anisotropy liquid crystals and low-surface-energy polymers.[1][2][3] In Drug Development , it serves as a metabolic probe, offering a robust scaffold to block para-metabolic oxidation while modulating lipophilicity (LogP).[1][2][3]
Part 2: Chemical Profile & Critical Properties[1][2][3][4]
Before initiating protocols, researchers must validate the precursor material.[2][3] The trifluoromethyl group introduces specific handling requirements due to its electronic effects.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₃H₁₇F₃O | Core scaffold |
| Molecular Weight | 262.27 g/mol | Stoichiometric calculations |
| ¹⁹F NMR Shift | δ -62.5 ppm (approx, singlet) | Primary QC Marker. Distinctive signal for purity verification.[1][2][3] |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity; relevant for membrane permeability and LC phase separation.[1][2][3] |
| Chirality | 1 Chiral Center (C-OH) | Crucial for Ferroelectrics. Racemic mixtures may suppress FLC phases; enantiopure forms are preferred.[1][2][3] |
| Reactivity | Secondary Alcohol | Susceptible to oxidation (to ketone), esterification, and etherification.[2][3] |
Part 3: Protocols for Materials Science (Liquid Crystals)
Context: Engineering Chiral Smectic Phases
In liquid crystal (LC) design, the introduction of a lateral or terminal -CF₃ group enhances the dipole moment, which is vital for the switching speed of ferroelectric displays.[2][3] TFMPP-OH is used as a "chiral tail" precursor.[2][3] When esterified with a rigid mesogenic core (e.g., biphenyl carboxylate), it induces smectic C* phases.[2][3]
Protocol A: Enantioselective Synthesis (The "Chiral Switch")
Rationale: Commercial TFMPP-OH is often racemic.[2][3] For high-performance materials, the (R)- or (S)-enantiomer is required to induce helical twisting in the LC phase.[1][2][3] We utilize the Corey-Bakshi-Shibata (CBS) Reduction of the corresponding ketone.[1][2][3]
Reagents:
-
Precursor: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one[1][2][3]
-
Reductant: Borane-dimethylsulfide complex (BH₃[1][2][3]·SMe₂)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask. Purge with Argon.
-
Catalyst Activation: Add (R)-Me-CBS-oxazaborolidine (1.0 eq relative to catalyst load) in THF.[1][2][3] Cool to -20°C.
-
Borane Addition: Add BH₃·SMe₂ (0.6 eq relative to ketone) dropwise.[2][3] Stir for 15 mins.
-
Substrate Addition: Dissolve the ketone precursor (1.0 eq) in THF. Add slowly via syringe pump over 1 hour to the catalyst mixture at -20°C.
-
Quenching: Once TLC shows consumption of ketone, quench carefully with Methanol (gas evolution: H₂).[2][3]
-
Workup: Concentrate in vacuo. Redissolve in Et₂O, wash with 1N HCl (to remove catalyst), NaHCO₃, and Brine.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Validation: Measure Optical Rotation ([α]D) and determine %ee via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Mesogen Attachment (Steglich Esterification)
Rationale: To incorporate TFMPP-OH into a liquid crystal polymer or small molecule mesogen, it must be coupled to a carboxylic acid functionalized core without racemizing the chiral center.[1][2][3]
Reagents:
Workflow:
-
Dissolve the Mesogenic Acid (1.0 eq) and TFMPP-OH (1.1 eq) in anhydrous DCM.
-
Add DMAP (10 mol%).
-
Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Filtration: Filter off the DCU precipitate through a Celite pad.[2][3]
-
Purification: Recrystallize from Ethanol/Toluene to obtain the pure Liquid Crystal Mesogen.
Part 4: Protocols for Drug Development
Context: Bioisostere & Metabolic Stability
The 4-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry (e.g., Fluoxetine).[2][3] It blocks metabolic attack at the para position and increases lipophilicity.[1][2][3] TFMPP-OH is used to evaluate the "Fluorine Effect" on membrane permeability and metabolic half-life compared to non-fluorinated analogs.[1][2][3]
Protocol C: Comparative Microsomal Stability Assay
Objective: Determine if the -CF₃ group protects the scaffold from CYP450 oxidation compared to the non-fluorinated 4-methyl-1-phenylpentan-1-ol.[1][2][3]
System: Pooled Human Liver Microsomes (HLM).[2][3]
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of TFMPP-OH and its non-fluorinated analog in DMSO.
-
Incubation Mix: Dilute to 1 µM in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[2][3]
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH).[1][2][3]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).[2][3]
Part 5: Visualization & Logic Mapping
Figure 1: Synthesis & Application Workflow
This diagram illustrates the conversion of the ketone precursor to the chiral alcohol and its divergent paths into Materials Science (LCs) and Pharma (Metabolic Probes).[2][3]
Caption: Workflow for processing TFMPP-OH from precursor ketone to final application in Liquid Crystals or Pharmaceutical Testing.
Figure 2: Mechanistic Logic of the "Fluorine Effect"
Why use this specific molecule? This diagram explains the structure-property relationships.[2][3]
Caption: Structure-Property relationship map detailing how functional groups translate to application benefits.
Part 6: References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3] Journal of the American Chemical Society, 109(18), 5551-5553.[2][3] Link[3]
-
Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1][2][3] Link[3]
-
Hird, M. (2007).[2][3] Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095.[2][3] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] Link
-
ChemicalBook. (2023).[2][3] 4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol Product Page. Link
Sources
Formulation of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol for Preclinical Biological Testing
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the formulation of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a novel investigational compound. Based on its chemical structure, this molecule is predicted to be highly lipophilic and exhibit poor aqueous solubility, posing significant challenges for achieving adequate bioavailability in preclinical biological studies.[1] This guide details a systematic approach to formulation development, starting with physicochemical characterization and progressing to the design and preparation of both simple and advanced formulations. We present detailed, step-by-step protocols for a suspension-based formulation for initial screening and a lipid-based Self-Emulsifying Drug Delivery System (SEDDS) for enhanced solubility and absorption.[2][3] Furthermore, we outline essential protocols for the analytical characterization, stability testing, and in vitro performance evaluation of these formulations to ensure data integrity and reproducibility in biological testing.
Introduction: The Formulation Challenge
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a compound of interest for biological evaluation. While its specific therapeutic potential is under investigation, related structures containing trifluoromethylphenyl moieties have shown promise in various fields, including oncology and inflammatory diseases.[4][5] A primary obstacle in the preclinical assessment of new chemical entities (NCEs) is poor aqueous solubility, which can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacodynamic and toxicological data.[6]
The structure of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, featuring a trifluoromethyl group and a pentanol chain, strongly suggests high lipophilicity and consequently, low water solubility. Therefore, a well-designed formulation strategy is not merely a preparatory step but a critical component of the research itself, essential for accurately determining the compound's intrinsic biological activity. This guide provides the rationale and practical methodologies for developing robust formulations suitable for animal dosing in a research setting.
Compound Profile & Physicochemical Characterization
A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy.[2] While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and data from structurally similar compounds.
| Property | Predicted Value / Characteristic | Rationale & Implication for Formulation |
| Molecular Formula | C₁₃H₁₇F₃O | - |
| Molecular Weight | ~246.27 g/mol | Moderate molecular weight, unlikely to be a primary barrier to permeation.[1] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | The physical state will dictate handling procedures during formulation. |
| LogP (o/w) | > 4.0 | High lipophilicity indicates very poor aqueous solubility but good solubility in lipids and organic solvents. This makes lipid-based delivery systems a prime strategy.[7] |
| Aqueous Solubility | < 1 µg/mL | Direct use in aqueous buffers for in vitro or in vivo studies is not feasible. Formulation is mandatory. |
| pKa | Not ionizable | The compound is neutral; pH adjustment will not enhance solubility. Salt formation is not a viable strategy.[2] |
Formulation Strategy Selection
The selection of an appropriate formulation depends on the stage of research, the required dose, and the desired pharmacokinetic profile. For a highly lipophilic, poorly soluble compound like 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, the primary goal is to maintain the drug in a solubilized state within the gastrointestinal tract.[8]
Below is a decision-making workflow for selecting a suitable formulation.
Caption: Formulation selection workflow.
Experimental Protocols
Disclaimer: All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Simple Oil-Based Suspension (For Initial Screening)
Rationale: This approach is fast and straightforward, suitable for early-stage studies where the primary goal is to administer the compound and assess its general effects. Corn oil is a common, well-tolerated vehicle. A suspension is used when the compound's solubility in the oil is insufficient for the required dose.
Materials:
-
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (API)
-
Corn oil (USP grade)
-
Micro-pestle or sonicator
-
Glass vial with a screw cap
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Determine Required Concentration: Calculate the required concentration (in mg/mL) based on the target dose (mg/kg) and dosing volume (e.g., 10 mL/kg for rats).
-
Weigh API: Accurately weigh the required amount of the API and transfer it to the glass vial.
-
Add Vehicle: Add a small amount of corn oil (approx. 20% of the final volume).
-
Create Slurry: Using a micro-pestle, gently triturate the API with the oil to create a smooth, uniform slurry. This step is critical to break down any aggregates. Alternatively, the vial can be placed in an ultrasonic bath for 5-10 minutes.
-
Final Volume Adjustment: Add the remaining corn oil to reach the final desired volume.
-
Homogenization: Place a magnetic stir bar in the vial and stir continuously for at least 30 minutes to ensure homogeneity. The final product should be a milky, uniform suspension.
-
Pre-Dosing: The suspension must be stirred continuously before and during dose administration to ensure each animal receives the correct amount of drug.
Self-Validation:
-
Visual Inspection: Check for uniformity and the absence of large aggregates.
-
Content Uniformity: To confirm homogeneity, take samples from the top, middle, and bottom of the suspension during stirring, and analyze the API concentration via HPLC.
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: SEDDS are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9] This in situ emulsification presents the drug in a solubilized state with a large surface area, which can significantly enhance its absorption and bioavailability.[10][11] This formulation is ideal for definitive pharmacokinetic and efficacy studies.
Materials:
-
API: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
-
Oil Phase: Capryol™ 90 (Caprylyl Glycol)
-
Surfactant: Kolliphor® EL (Cremophor® EL)[12]
-
Co-solvent: Transcutol® HP[9]
-
Glass vials, magnetic stirrer, analytical balance, water bath.
Procedure:
-
Excipient Screening (Solubility Study):
-
Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best excipients.
-
Add an excess amount of API to 1 mL of each excipient in separate vials.
-
Mix at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for API concentration by HPLC. Select excipients with the highest solubilizing capacity.
-
-
SEDDS Formulation Preparation (Example):
-
The following is a starting point formulation. Ratios should be optimized based on the results of a pseudo-ternary phase diagram construction.
-
Composition:
-
API: 5% w/w
-
Capryol™ 90 (Oil): 30% w/w
-
Kolliphor® EL (Surfactant): 45% w/w
-
Transcutol® HP (Co-solvent): 20% w/w
-
-
Preparation Steps:
-
Weigh the Kolliphor® EL and Transcutol® HP into a glass vial. Mix gently.
-
Weigh and add the API to the surfactant/co-solvent mixture.
-
Warm the mixture to 40°C in a water bath and stir with a magnetic stirrer until the API is completely dissolved.
-
Add the Capryol™ 90 and continue stirring until a clear, homogenous, and isotropic mixture is formed.
-
-
-
Characterization and Quality Control:
-
Visual Assessment: The final SEDDS formulation should be clear and monophasic.
-
Emulsification Performance:
-
Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulating gastric fluid) with gentle stirring.
-
Observe the emulsification process. The formulation should disperse rapidly to form a clear or slightly bluish-white microemulsion.
-
Measure the time to emulsify and visually inspect for any signs of drug precipitation.
-
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm with a low PDI (<0.3) is generally desirable.
-
Caption: Experimental workflow for SEDDS preparation.
Stability and Performance Testing
Once a formulation is developed, its stability and performance must be rigorously assessed to ensure reliable results in biological studies.[13]
Protocol 3: Formulation Stability Assessment
Rationale: Stability testing ensures that the formulation maintains its critical quality attributes (e.g., appearance, drug concentration, physical form) over a defined period.[14] This protocol is based on the International Council for Harmonisation (ICH) guidelines.[15]
Methodology:
-
Prepare Batches: Prepare a sufficient quantity of the formulation and package it in the intended storage containers.
-
Storage Conditions: Store the samples under both accelerated and long-term conditions.[13]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Long-Term: 5°C ± 3°C (refrigerated, especially for lipid-based systems) or 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at predetermined time points. For preclinical formulations, a typical schedule might be T=0, 2 weeks, 1 month, and 3 months.[16]
-
Analytical Tests:
-
Visual Appearance: Note any changes in color, clarity, or phase separation. For suspensions, check for caking or difficulty in re-suspending.
-
Assay (HPLC): Quantify the concentration of the API to check for chemical degradation.
-
Purity/Degradation Products (HPLC): Use a stability-indicating HPLC method to detect and quantify any degradation products.[14]
-
For SEDDS: Periodically re-check emulsification performance and droplet size to ensure physical stability.
-
| Test Parameter | Specification (Example) | Method |
| Appearance | Clear, homogenous liquid (SEDDS) or uniform suspension | Visual Inspection |
| Assay (API Content) | 95.0% - 105.0% of initial | HPLC-UV |
| Purity (Degradants) | Individual unknown impurity: ≤ 0.5% | HPLC-UV |
| Emulsification Time (SEDDS) | < 2 minutes | Visual in 0.1N HCl |
| Droplet Size (SEDDS) | < 200 nm, PDI < 0.3 | Dynamic Light Scattering |
Protocol 4: In Vitro Dissolution/Release Testing
Rationale: In vitro dissolution testing is a critical tool for predicting the in vivo performance of a formulation.[17][18] For a SEDDS formulation, this test evaluates how efficiently the formulation releases the drug into an aqueous medium upon emulsification.[19]
Methodology:
-
Apparatus: USP Apparatus II (Paddle) is commonly used.
-
Dissolution Medium: Use a biorelevant medium to better simulate in vivo conditions.[20] A good starting point is Simulated Intestinal Fluid (SIF, without enzymes), pH 6.8.
-
Procedure:
-
Fill dissolution vessels with 900 mL of the medium, maintained at 37°C ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Carefully introduce a known quantity of the formulation (e.g., SEDDS filled into a capsule) into each vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter the samples through a syringe filter (e.g., 0.45 µm PVDF) to stop the dissolution process.
-
Analyze the filtrate for the concentration of the dissolved API using HPLC.
-
-
Data Analysis: Plot the percentage of drug released versus time to generate a dissolution profile. A rapid and complete release profile is indicative of good formulation performance.
Conclusion
The successful preclinical evaluation of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is critically dependent on overcoming its inherent poor aqueous solubility. This guide provides a systematic and scientifically grounded approach to developing and validating formulations for this purpose. By starting with a simple suspension for initial screening and progressing to a more sophisticated SEDDS for definitive studies, researchers can ensure consistent and maximal drug exposure. The implementation of rigorous characterization, stability, and in vitro performance testing protocols is essential for generating reliable and reproducible biological data, ultimately enabling a clear assessment of the compound's therapeutic potential.
References
-
The Good Scents Company. (n.d.). 4-methyl-1-pentanol. Retrieved from [Link]
-
LookChem. (n.d.). 4-methyl-1-phenylpentan-1-ol. Retrieved from [Link]
-
Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 6(3), 59-70. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
Dissolution Technologies. (2021). In Vitro Product Performance Testing of Oral Drug Products: View of the USP Expert Panel. Retrieved from [Link]
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]
-
MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
MDPI. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Retrieved from [Link]
-
MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]
-
Gattefossé. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. Retrieved from [Link]
-
JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-phenylpentan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]
-
American Chemical Society. (2025). Lipid-Based Drug Delivery Systems. Retrieved from [Link]
-
MDPI. (2021). In Vitro and In Vivo Test Methods for the Evaluation of Gastroretentive Dosage Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to formulate lipid-based drug delivery systems. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Excipients to enhance oral drug bioavailability. Retrieved from [Link]
-
PubMed. (2014). Biorelevant in vitro performance testing of orally administered dosage forms-workshop report. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
CAS. (2025). The future of lipid-based drug delivery systems. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-((2-aminoethyl)amino)ethyl) Oxime. Retrieved from [Link]
Sources
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 14. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. www3.paho.org [www3.paho.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Biorelevant in vitro performance testing of orally administered dosage forms-workshop report - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a key intermediate in various research applications. The advice is tailored for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction is not initiating, or the Grignard reagent formation is sluggish. What are the likely causes and how can I fix this?
A1: The formation of the Grignard reagent is the most critical step and is highly sensitive to reaction conditions. Several factors can inhibit this reaction.
-
Purity and Activation of Magnesium: The magnesium turnings must be of high purity and have a clean, oxide-free surface. The magnesium oxide layer that forms on the surface of the metal can prevent the reaction from starting.
-
Troubleshooting:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium and a small amount of solvent. The iodine will react with the magnesium to form magnesium iodide, which helps to etch the surface of the magnesium and initiate the reaction. The 1,2-dibromoethane will react with the magnesium to form ethylene gas and magnesium bromide, which also helps to activate the magnesium.
-
Heat Activation: Gentle heating with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.
-
-
-
Solvent Purity: The solvent used for the Grignar`d reaction (typically anhydrous diethyl ether or tetrahydrofuran (THF)) must be scrupulously dry. Water will quench the Grignard reagent as it forms.
-
Troubleshooting:
-
Use freshly opened anhydrous solvent or solvent that has been dried over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF and ether).
-
Ensure all glassware is oven-dried or flame-dried under a stream of dry nitrogen or argon immediately before use.
-
-
-
Purity of the Alkyl Halide: The alkyl halide (e.g., 1-bromo-3-methylbutane) should be pure and free of moisture.
-
Troubleshooting:
-
Distill the alkyl halide from a suitable drying agent (e.g., calcium hydride) if its purity is in doubt.
-
-
Q2: I've successfully formed the Grignard reagent, but the subsequent reaction with 4-(trifluoromethyl)benzaldehyde gives a low yield of the desired alcohol. What are the potential side reactions?
A2: Even with successful Grignard reagent formation, several side reactions can occur during the addition to the aldehyde, leading to a diminished yield of the target alcohol.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide to form a dimer. This is more prevalent if the concentration of the alkyl halide is too high or if the reaction temperature is elevated.
-
Troubleshooting:
-
Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
-
Maintain a gentle reflux during Grignard formation and avoid excessive heating.
-
-
-
Enolization of the Aldehyde: If the Grignard reagent is particularly bulky or if the reaction temperature is too high, it can act as a base and deprotonate the aldehyde at the alpha-position, leading to the formation of an enolate and no addition product. While 4-(trifluoromethyl)benzaldehyde has no alpha-protons, this is a key consideration for other aldehydes.
-
Reduction of the Aldehyde: Some Grignard reagents can reduce the aldehyde to the corresponding primary alcohol. This is more common with sterically hindered Grignard reagents.
-
Troubleshooting:
-
Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the aldehyde to the Grignard reagent. This favors the nucleophilic addition over side reactions.
-
-
Below is a diagram illustrating the potential competing reactions:
Caption: Competing reactions in a Grignard synthesis.
Q3: The reaction seems to have worked, but I am losing a significant amount of product during the work-up and purification steps. What can I do to improve my recovery?
A3: Product loss during work-up and purification is a common issue. Careful attention to each step can significantly improve the final yield.
-
Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride. Using strong acids can sometimes lead to side reactions or degradation of the product.
-
Troubleshooting:
-
Perform the quench at a low temperature (0 °C) by slowly adding the reaction mixture to the ammonium chloride solution with vigorous stirring. This helps to control the exotherm and minimize side reactions.
-
-
-
Extraction: The product is typically extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Troubleshooting:
-
Ensure you perform multiple extractions (at least 3) of the aqueous layer to maximize the recovery of the product.
-
Combine the organic layers and wash them with brine to remove any residual water, which can interfere with the subsequent drying and solvent removal steps.
-
-
-
Purification: The crude product is often purified by column chromatography.
-
Troubleshooting:
-
Choose an appropriate solvent system for the chromatography. A good starting point is a mixture of hexanes and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio before running the column.
-
Avoid overloading the column, as this will lead to poor separation and loss of product.
-
-
Experimental Protocols
Protocol 1: Activation of Magnesium for Grignard Reagent Formation
-
Place magnesium turnings in a round-bottom flask equipped with a magnetic stir bar.
-
Assemble the glassware for the reaction (condenser, dropping funnel) and flame-dry it under a stream of dry nitrogen or argon.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add a small crystal of iodine to the flask. The surface of the magnesium should turn a yellowish-brown color.
-
Add a small portion of the anhydrous solvent and stir. The color should fade as the magnesium iodide is formed and the magnesium is activated.
Protocol 2: Grignard Reaction and Work-up
| Step | Procedure | Key Parameters |
| 1 | Grignard Formation | Add a solution of 1-bromo-3-methylbutane in anhydrous THF dropwise to the activated magnesium turnings. |
| 2 | Addition of Aldehyde | Cool the Grignard reagent to 0 °C and add a solution of 4-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise. |
| 3 | Quenching | Slowly pour the reaction mixture into a stirred, saturated aqueous solution of ammonium chloride at 0 °C. |
| 4 | Extraction | Extract the aqueous layer three times with diethyl ether. |
| 5 | Washing & Drying | Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. |
| 6 | Purification | Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography. |
Below is a workflow diagram for the synthesis and purification:
Caption: Workflow for the synthesis of the target alcohol.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Technical Support Center: Enantioselective Reduction of Trifluoromethyl Ketones
Current Status: Operational
Topic: Troubleshooting Enantioselectivity in
Knowledge Base Home & Diagnostic Matrix
Executive Summary:
Trifluoromethyl ketones (TFMKs) are "privileged" but problematic substrates. The strong electron-withdrawing effect of the
-
Hydration (Gem-Diol Formation): In aqueous media (biocatalysis), the equilibrium shifts toward the non-reducible hydrate.[1]
-
Background Reactivity: The highly electrophilic carbonyl is prone to non-catalyzed (racemic) reduction, eroding enantiomeric excess (ee).
Use the decision matrix below to select the optimal reduction strategy based on your substrate's constraints.
Decision Matrix: Method Selection
Figure 1: Strategic selection guide for TFMK reduction methods.
Module A: Transition Metal Catalysis (Transfer Hydrogenation)
Core Technology: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) complexes.[2][3] The Upgrade: Moving from standard Noyori-Ikariya catalysts to Tethered Ru-Complexes .
Troubleshooting Guide
Q1: I am using standard Ru-TsDPEN and observing moderate ee (70-80%). How can I improve this?
-
Diagnosis: Standard catalysts possess conformational flexibility that may not rigidly discriminate the small
group from the R-group. Furthermore, the highly reactive TFMK may undergo non-enantioselective reduction if the catalyst degrades. -
Solution: Switch to a "Tethered" Ru(II) catalyst (e.g., Wills' Catalyst or tethered MsDPEN). The covalent link between the arene and the diamine locks the catalyst into a rigid conformation, significantly enhancing stereocontrol and stability.
-
Reference: Tethered catalysts have demonstrated >99% ee for difficult ketones where non-tethered variants failed [1].
Q2: My conversion stalls at 50-60%.
-
Diagnosis: Product inhibition or reversible transfer hydrogenation. TFMK alcohols are acidic; they can bind essentially irreversibly to the metal center or shift the equilibrium backward.
-
Solution:
-
Switch hydrogen donor: Use Formic Acid/Triethylamine (5:2) instead of Isopropanol. The release of
makes the reduction irreversible. -
Remove product: Perform the reaction in a biphasic system (e.g., Water/DCM) if the catalyst tolerates it, extracting the product into the organic phase.
-
Protocol: Tethered Ru-Catalyzed ATH
Standardized for 1.0 mmol scale
| Parameter | Specification |
| Catalyst | (S,S)-Tethered-Ru-MsDPEN (1 mol%) |
| Solvent | DMF or Formic Acid/TEA (5:2 azeotrope) |
| Concentration | 0.5 M - 1.0 M (High conc. favors rate) |
| Temperature | 25 °C (Do not heat unless necessary) |
-
Preparation: In a vial, dissolve the TFMK (1.0 mmol) in the formic acid/TEA mixture (2.0 mL). Note: Degas the solvent with
for 10 mins prior to use. -
Initiation: Add the solid Tethered Ru catalyst (0.01 mmol).
-
Reaction: Stir at 25 °C. Monitor by TLC/GC.
-
Checkpoint: The solution should remain homogenous. Precipitation indicates catalyst decomposition.
-
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with sat.
to remove residual formic acid.
Module B: Biocatalysis (Enzymatic Reduction)[4]
Core Technology: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). The Challenge: The Gem-Diol Trap .
The Gem-Diol Equilibrium Mechanism[5][6][7]
The electron-withdrawing
Figure 2: The Kinetic Trap. High water content shifts equilibrium to the inert Gem-Diol [2].
Troubleshooting Guide
Q1: High enzyme loading, but <10% conversion. Why?
-
Diagnosis: Your substrate exists primarily as the gem-diol in the aqueous buffer.
-
Solution: Co-solvent Engineering. Add water-miscible organic solvents (DMSO, Isopropanol, or THF) up to the enzyme's tolerance limit (usually 10-20% v/v). This shifts the thermodynamic equilibrium back toward the free ketone.
Q2: The reaction pH drifts, and activity stops.
-
Diagnosis: Gluconic acid production (if using Glucose/GDH recycling) lowers pH. TFMKs are stable, but the enzyme denatures.
-
Solution: Use a strong buffer (100 mM Phosphate, pH 7.0) or a pH-stat titrator. Note: Do not go to high pH (>8.5) as this accelerates spontaneous racemization or degradation of TFMKs.
Protocol: Co-Solvent Optimized Bioreduction
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
and 1.5 eq Glucose. -
Substrate Solution: Dissolve TFMK in DMSO (make a 10x stock).
-
Reaction Mix:
-
Add Buffer (900 µL).
-
Add GDH (Glucose Dehydrogenase) for recycling (5 U).
-
Add KRED Enzyme (5-10 mg).
-
CRITICAL STEP: Add Substrate/DMSO stock (100 µL) dropwise. Final DMSO conc = 10%.
-
-
Incubation: Shake at 30 °C.
-
Checkpoint: If the mixture becomes cloudy immediately, the substrate may be precipitating. Increase DMSO to 20% if the enzyme allows.
-
Module C: Organocatalysis (CBS Reduction)
Core Technology: Corey-Bakshi-Shibata (CBS) Reduction using Borane.[4][5] The Challenge: Background racemic reduction by uncatalyzed borane species.
Troubleshooting Guide
Q1: Variable ee (ranging from 50% to 90%) between batches.
-
Diagnosis: Moisture contamination or "Free Borane" reduction.
reacts faster with water to form borinic acids that are non-selective reducing agents. Also, uncomplexed can reduce the highly reactive TFMK racemically. -
Solution:
-
Strict Anhydrous: Flame-dry glassware. Use commercial anhydrous THF.
-
Inverse Addition: Do not add borane to the ketone. Add the ketone slowly to the Catalyst/Borane mixture. This ensures the catalyst is always in excess relative to the ketone, channeling the reaction through the chiral cycle [3].
-
Q2: Which Borane source is best for TFMKs?
-
Recommendation: Catecholborane (at -78 °C) often yields higher ee than
or for TFMKs because it is a less aggressive reducing agent, minimizing the background reaction.
Protocol: Low-Temp CBS Reduction
| Parameter | Specification |
| Catalyst | (R)-Me-CBS (10-20 mol%) |
| Reductant | Catecholborane (1.2 eq) |
| Solvent | Toluene (preferred over THF for low temp) |
| Temp | -78 °C |
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Catalyst Charge: Add (R)-Me-CBS (1.0 M in toluene).[4] Cool to -78 °C.[4]
-
Borane Charge: Add Catecholborane. Stir for 5 mins.
-
Controlled Addition: Dissolve TFMK in minimal toluene. Add this solution dropwise over 1 hour via syringe pump to the catalyst mixture.
-
Reasoning: Keeps free ketone concentration low, forcing it to react only with the catalyst-borane complex.
-
-
Quench: Add MeOH slowly at -78 °C before warming up.
Module D: Analytical Validation
Issue: TFMK alcohols often show broad peaks or poor separation on standard Chiral GC/HPLC columns due to the acidic
Standard Operating Procedure: Mosher's Ester Analysis Do not rely solely on direct injection. Derivatize to validate.
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride). -
Reaction: Mix crude alcohol + Pyridine + Mosher's Chloride in DCM.
-
Analysis: Analyze by
NMR .
References
-
Tethered Ru Catalysts: Morris, R. H. (2014). Asymmetric Hydrogenation, Transfer Hydrogenation and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Accounts of Chemical Research. (Contextual grounding on metal catalysis evolution). Specific application to TFMKs: Wills, M. et al. J. Am. Chem. Soc.2005 , 127, 7318.
-
Gem-Diol Equilibrium: Guthrie, J. P. (1975). Carbonyl addition reactions.[1][9][10][11] Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry.
-
CBS Mechanism & Protocols: Corey, E. J., & Helal, C. J. (1998).[5] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webofproceedings.org [webofproceedings.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Navigating the Purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol: A Technical Troubleshooting Guide
Welcome to the technical support center for the purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we will delve into the common challenges encountered during its purification, offering not just solutions, but a deep dive into the chemical principles that govern these separation techniques. Our aim is to empower you with the knowledge to troubleshoot effectively and optimize your purification workflows.
Understanding the Chemistry: The Root of Purification Challenges
The primary synthetic route to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is the Grignard reaction. This involves the reaction of a Grignard reagent, typically 3-methylbutylmagnesium bromide, with 4-(trifluoromethyl)benzaldehyde. While this is a powerful C-C bond-forming reaction, it is not without its complexities, which are the primary source of purification challenges.[1][2]
The main impurities that can arise from this synthesis are:
-
Unreacted Starting Materials: 4-(trifluoromethyl)benzaldehyde and 3-methyl-1-bromobutane.
-
Wurtz Coupling Product: 2,7-dimethyloctane, formed from the reaction of the Grignard reagent with unreacted 3-methyl-1-bromobutane.
-
Oxidation Product: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one, if the secondary alcohol product is oxidized.
-
Hydrolysis Product of Grignard Reagent: Isobutane, a volatile gas.
The key to successful purification lies in understanding the different physical and chemical properties of the desired product and these impurities.
Physical Properties of Key Compounds
A thorough understanding of the physical properties of your target molecule and potential impurities is the first step in designing an effective purification strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (Target) | ~246.28 | Estimated >200 | Not available | Moderately Polar | |
| 4-(Trifluoromethyl)benzaldehyde | 174.12 | 66-67 @ 13 mmHg[3] | 1-2[4][5] | Polar | |
| 3-Methyl-1-bromobutane | 151.04 | 120-121[6] | -112[6] | Non-polar | |
| 2,7-Dimethyloctane | 142.28 | 159-160[7] | -55[7] | Non-polar | |
| 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one | 230.23 | Not available | Not available | More Polar than Alcohol |
Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture. What is the best initial purification strategy?
A1: For a complex mixture resulting from a Grignard reaction, a multi-step approach is often necessary. Start with a liquid-liquid extraction to remove water-soluble byproducts and unreacted Grignard reagent. Following this, a low-pressure distillation can be effective in removing highly volatile, non-polar impurities like 2,7-dimethyloctane. Finally, column chromatography is typically required to separate the target alcohol from the more polar unreacted aldehyde and any ketone byproduct.
Q2: I am having trouble separating the target alcohol from the unreacted 4-(trifluoromethyl)benzaldehyde. What do you recommend?
A2: These two compounds have different polarities, making them separable by column chromatography. The alcohol is more polar and will have a lower Rf value on a silica gel TLC plate compared to the aldehyde. A solvent system of ethyl acetate and hexanes is a good starting point for separation.[8] Alternatively, a chemical quench with a mild reducing agent like sodium borohydride can convert the unreacted aldehyde to the corresponding benzyl alcohol, which may be easier to separate from your target secondary alcohol.
Q3: How can I visualize my target alcohol on a TLC plate if it's not UV-active?
A3: While the phenyl group in your target molecule should make it UV-active, if you need an alternative or confirmatory visualization method, several chemical stains are effective for alcohols. A potassium permanganate (KMnO₄) stain will react with the alcohol to produce a yellow-brown spot on a purple background.[9] Another excellent option is a p-anisaldehyde or vanillin stain, which upon heating, will produce colored spots with alcohols.[10][11]
Troubleshooting Guides
Problem 1: Low Yield of Purified Product After Column Chromatography
Symptoms:
-
Significant smearing or tailing of the product spot on TLC.
-
Broad peaks during column chromatography, leading to mixed fractions.
-
Low recovery of the desired compound from the column.
Potential Causes & Solutions:
-
Cause: Inappropriate solvent system.
-
Solution: Optimize your mobile phase using TLC. Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation. A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, can also improve separation. A common starting point is a mixture of hexanes and ethyl acetate.[8]
-
-
Cause: Overloading the column.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.
-
-
Cause: The compound is sticking to the silica gel.
-
Solution: For alcohols, which can have strong interactions with the acidic silica gel, adding a small amount (0.1-1%) of a polar solvent like methanol or a base like triethylamine to your mobile phase can help to reduce tailing and improve recovery.
-
Problem 2: The Purified Product is an Oil and Won't Crystallize
Symptoms:
-
The product remains a viscous oil even after all solvent has been removed.
-
Attempts at recrystallization from various solvents fail to produce a solid.
Potential Causes & Solutions:
-
Cause: Presence of impurities.
-
Solution: Even small amounts of impurities can inhibit crystallization. Ensure your product is of high purity (>98%) by another method, such as column chromatography, before attempting recrystallization.
-
-
Cause: The compound has a low melting point or is a racemic mixture that forms a eutectic.
-
Solution: If the compound is inherently an oil at room temperature, crystallization will not be possible. If it is a solid, try a wider range of solvent systems. For moderately polar compounds like your target alcohol, consider solvent pairs like diethyl ether/hexane, or acetone/hexane.[12] Start by dissolving the compound in a minimum amount of the more polar solvent in which it is soluble, and then slowly add the less polar "anti-solvent" until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. Seeding with a previously obtained crystal can also be effective.
-
Problem 3: The Purified Product Contains a Persistent, Less Polar Impurity
Symptoms:
-
A spot with a higher Rf value than the product is consistently observed on TLC.
-
NMR analysis shows signals corresponding to an alkane, likely 2,7-dimethyloctane.
Potential Causes & Solutions:
-
Cause: Incomplete removal of the Wurtz coupling byproduct.
-
Solution: 2,7-dimethyloctane is non-polar and should be readily separable by silica gel chromatography. Use a less polar mobile phase at the beginning of your column to elute this impurity before increasing the polarity to collect your product. If a significant amount is present, a preliminary vacuum distillation of the crude product can be an effective way to remove this more volatile impurity.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Spotting: Dissolve a small amount of your crude and purified material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solutions onto the baseline of the TLC plate.
-
Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). Allow the solvent front to travel up the plate.
-
Visualization:
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) to remove non-polar impurities like 2,7-dimethyloctane. Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the target alcohol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Logical Decision Making in Purification
Caption: Decision tree for selecting the appropriate purification strategy.
References
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 1-Bromo-3-methylbutane | 107-82-4 [chemicalbook.com]
- 7. 2,7-Dimethyloctane, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Strategies for crystallizing chiral alcohols for X-ray analysis
Technical Support Center: Chiral Alcohol Crystallography Ticket #8492: Strategies for Crystallizing Chiral Alcohols for X-ray Analysis
Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Priority: High (Blocker for Absolute Configuration Determination)
Mission Statement
You are accessing the Crystallography Technical Support Hub . This guide is not a textbook; it is a troubleshooting manual designed for the bench scientist facing a specific bottleneck: chiral alcohols that refuse to crystallize or yield ambiguous stereochemical data.
We address the two primary failure modes in small molecule crystallography of alcohols:
-
The Physical Problem: The sample remains an oil or amorphous solid due to high conformational flexibility and strong but irregular hydrogen bonding.
-
The Phase Problem: The sample lacks "heavy" atoms (Z > Si), making Absolute Configuration Determination (ACD) via anomalous dispersion impossible with standard Cu/Mo sources.
Decision Matrix: The Workflow
Before proceeding, locate your sample's status on the logic map below. This dictates your experimental strategy.
Figure 1: Strategic decision tree for chiral alcohol crystallization. Select your path based on sample state and analytical requirements.
Module 1: The "Oiling Out" Crisis (Derivatization)
The Issue: Chiral alcohols often act as "hydrogen bond chameleons," forming irregular oligomers in solution that prevent the ordered packing required for nucleation. The Fix: Covalent Derivatization. We replace the erratic H-bond donor (-OH) with a rigid, planar aromatic system that drives stacking interactions.
Protocol A: The "Heavy" Approach (Anomalous Scattering)
Use when: You need absolute configuration (ACD) and have no other chiral centers in the molecule. Mechanism: The Bromine atom (Z=35) provides a strong anomalous signal (f") for Cu Kα radiation, allowing determination of the Flack parameter.
Reagent: p-Bromobenzoyl chloride (or p-Iodobenzoyl chloride).
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.1 mmol of alcohol in 1 mL anhydrous DCM (dichloromethane).
-
Base: Add 1.5 eq. Pyridine (acts as solvent/base) and 0.1 eq. DMAP (catalyst).
-
Addition: Add 1.2 eq. p-Bromobenzoyl chloride slowly at 0°C.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC.[1]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over MgSO₄.
-
Crystallization:
-
Technique: Vapor Diffusion.[2]
-
Inner Vial: Dissolve derivative in minimal DCM or Acetone.
-
Outer Vial: Pentane or Hexane.
-
Why: The heavy halogen promotes crystallization via halogen bonding and increases density.
-
Protocol B: The "Internal Reference" Approach (Camphanic Esters)
Use when: You need ACD but want to avoid heavy atom absorption issues, or if the heavy atom derivative fails to crystallize. Mechanism: (-)-Camphanic chloride is enantiopure. By reacting it with your unknown alcohol, you create a diastereomer. Since the stereochemistry of the camphanic moiety is known and fixed, the stereochemistry of your alcohol can be solved relative to it.
Reagent: (1S)-(-)-Camphanic chloride [Sigma-Aldrich CAS: 39637-74-6].[3]
Key Advantage: This method does not require a low Flack parameter. You simply solve the structure; if the camphanic part matches its known configuration, the alcohol part is correct as modeled.
Data Table: Reagent Selection Guide
| Reagent | Primary Function | Mechanism of Action | Typical Crystal Habit |
| 3,5-Dinitrobenzoyl chloride | Crystallinity | Needles/Plates (Orange) | |
| (1S)-(-)-Camphanic chloride | Absolute Config | Internal Chiral Reference (Diastereomer formation) | Prisms (Colorless) |
| p-Bromobenzoyl chloride | Absolute Config | Anomalous Scattering (Heavy Atom) | Blocks (Colorless) |
| N-Phthaloyl amino acids | Co-crystallization | H-bonding networks (for amino alcohols) | Varied |
Module 2: The "Impossible Sample" (Crystalline Sponge)
The Issue: Your sample is a volatile oil, you have <5 mg, or it decomposes upon derivatization. The Fix: The Crystalline Sponge Method (Fujita Method). Instead of crystallizing the molecule, you soak it into a pre-formed porous crystal (MOF).
The Host:
Workflow:
-
Preparation: Synthesize or purchase the zinc-based MOF host. It contains solvent-filled pores.
-
Solvent Exchange: Slowly exchange the host solvent (often nitrobenzene/methanol) with a carrier solvent compatible with your guest (e.g., Cyclohexane or 1,2-Dichloroethane).
-
Critical Step: Do not let the crystal dry out.[1] It will collapse.
-
-
Soaking: Immerse the crystal in a concentrated solution of your chiral alcohol (neat or ~50% v/v) at 50°C for 1-3 days.
-
Analysis: Mount the crystal. The heavy Iodine atoms in the framework allow for easy phasing. The guest molecule (your alcohol) will appear in the electron density map within the pores.
Visualization of Sponge Mechanism:
Figure 2: The Crystalline Sponge workflow. Note that the host framework remains solid throughout the exchange.
Module 3: Troubleshooting & FAQs
Q: I made the p-bromobenzoate ester, but it's still an oil. What now? A: This is common. The flexible alkyl chain of the alcohol may still be dominating.
-
Strategy 1: Switch to 3,5-dinitrobenzoate . The two nitro groups are highly electron-withdrawing, creating a "pi-acid" ring that stacks aggressively with other aromatics. These derivatives have a notoriously high success rate for crystallization, often yielding orange needles.
-
Strategy 2: Try Anti-solvent Diffusion with high turbulence. Dissolve in minimal THF, then layer Toluene on top. The polarity difference often forces nucleation.
Q: I have a crystal, but the Flack parameter is 0.4 (Ambiguous). A: You have a "Phase Problem."
-
Check Radiation: Are you using Mo radiation? For light atoms (C, H, O, N), Mo is often too high energy to generate significant anomalous signal. Switch to Cu Kα .
-
Check Data Quality: Ambiguous Flack parameters often result from twinning or weak high-angle data.
-
Solution: If you used the Camphanic chloride method (Protocol B), ignore the Flack parameter. Refine the structure. If the camphanic center is (1S, 4R) (as it must be from the reagent), and the R-factor is low, the stereochemistry of your alcohol is determined relative to it.
Q: Can I use co-crystallization instead of derivatization? A: Yes, but it is less predictable.
-
Strategy: If your alcohol has a hydrogen bond acceptor, try co-crystallizing with a strong donor like Resorcinol or Trimesic acid .
-
Chaperones: Tetraaryladamantanes have been reported as "crystallization chaperones" that can encapsulate small molecules, but these are specialized reagents not found in every lab.
References
-
Camphanic Chloride Method: Gerhardt, S. et al. "The use of camphanic chloride as a chiral derivatizing agent."[4] Journal of Chemical Crystallography, 2018 . (Sigma Product Page/Application Note).
-
Crystalline Sponge Method: Inokuma, Y., et al. "X-ray analysis on the nanogram to microgram scale using porous complexes." Nature, 2013 , 495, 461–466.
-
3,5-Dinitrobenzoates: Vogel, A.I. Practical Organic Chemistry. "Derivatives of Alcohols." This classic text establishes the 3,5-dinitrobenzoate as the standard derivative for alcohol melting point/crystallization characterization.[5][6]
-
Absolute Configuration (Bijvoet): Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 1983 , 39, 876-881.
Sources
- 1. How To [chem.rochester.edu]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. (1S)-(-)-莰烷酰氯 derivatization grade (chiral), LiChropur™, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. hansshodhsudha.com [hansshodhsudha.com]
Technical Guide: Solution Stability of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center offers comprehensive troubleshooting guides and FAQs to address stability challenges with 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol in solution. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
This guide is structured to anticipate and resolve common stability issues encountered during the handling, storage, and analysis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol that can lead to its degradation in solution?
A1: The structure of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol possesses two primary points of chemical liability: the secondary benzylic alcohol functional group and, to a lesser extent, the trifluoromethylphenyl ring.
-
Secondary Benzylic Alcohol: This is the most reactive site. It is susceptible to oxidation to form the corresponding ketone, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one.[1][2] Benzylic alcohols are particularly prone to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. It can also undergo dehydration under acidic conditions to yield an alkene.[3]
-
Trifluoromethylphenyl Group: While generally robust, the trifluoromethyl (-CF3) group can undergo slow hydrolysis to a carboxylic acid group (-COOH) under harsh alkaline (high pH) conditions.[4] The aromatic ring itself can be susceptible to photodegradation upon prolonged exposure to UV light.[4][5]
Q2: I am observing a new, later-eluting peak in my HPLC analysis after storing my stock solution for a week. What is the likely cause?
A2: A new peak in your HPLC chromatogram, particularly one that is less polar (later-eluting in reverse-phase chromatography), is a classic indicator of oxidation. The secondary alcohol has likely been oxidized to the corresponding ketone. Ketones are less polar than their parent alcohols, resulting in a longer retention time on a C18 column. To confirm this, you can perform a forced oxidation study (see Troubleshooting Guide 1) and compare the retention time of the degradant with your observed impurity.
Q3: What are the ideal storage conditions for a stock solution of this compound in DMSO or acetonitrile?
A3: For optimal stability, stock solutions should be stored under conditions that minimize exposure to the primary degradation triggers: oxygen, light, and high temperatures.
-
Temperature: Store solutions at -20°C or colder for long-term stability.[6]
-
Atmosphere: Before sealing, overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Light: Use amber glass vials or wrap vials in aluminum foil to protect the solution from light, thereby preventing photodegradation.[7]
-
Container: Ensure the container is tightly sealed to prevent solvent evaporation and ingress of moisture or oxygen.
Q4: Can the pH of my aqueous buffer affect the stability of the compound during my experiments?
A4: Absolutely. The pH of the solution is a critical factor.[8]
-
Acidic Conditions (pH < 5): Low pH can catalyze the dehydration of the secondary alcohol to form an alkene.
-
Alkaline Conditions (pH > 8): High pH can promote oxidative degradation. Extremely high pH can also lead to the slow hydrolysis of the trifluoromethyl group.[4] For most applications, maintaining a neutral pH range (pH 6.0-7.5) using a suitable buffer system (e.g., phosphate buffer) is recommended to ensure stability during short-term experiments.
Troubleshooting Guides & Protocols
Guide 1: Investigating and Preventing Oxidative Degradation
Oxidation is the most common degradation pathway for this compound. This guide provides a systematic approach to diagnose and mitigate this issue.
Symptom: Appearance of a new peak in the HPLC chromatogram, decrease in the main peak area over time, or inconsistent assay results.
Causality: The benzylic secondary alcohol is oxidized to a ketone. This reaction is often catalyzed by trace metal ions, oxygen, and light.
Caption: Workflow for confirming oxidative degradation.
This protocol uses hydrogen peroxide (H₂O₂) to intentionally induce oxidation, creating a reference for the ketone degradant.
-
Solution Preparation: Prepare a 1 mg/mL solution of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol in acetonitrile.
-
Stress Condition: To 1 mL of the solution, add 100 µL of 3% hydrogen peroxide.
-
Incubation: Gently mix and let the solution stand at room temperature, protected from light, for 24 hours.[9]
-
Analysis: Dilute the stressed sample with the mobile phase and analyze using HPLC. The major new peak observed will correspond to the oxidized ketone product.
| Strategy | Mechanism of Action | Implementation |
| Use Degassed Solvents | Removes dissolved oxygen, a key reactant in oxidation. | Sparge solvents with an inert gas (argon or nitrogen) for 15-20 minutes before use. |
| Inert Atmosphere | Displaces oxygen from the headspace of the vial. | Flush the vial with argon or nitrogen before sealing. |
| Add Antioxidants | Scavenge free radicals that initiate oxidation reactions. | For formulated solutions, consider adding antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid at low concentrations (e.g., 0.01-0.1%).[10] |
| Use Chelating Agents | Sequesters trace metal ions that can catalyze oxidation. | If metal contamination is suspected, add a small amount of EDTA (e.g., 0.01%) to aqueous solutions. |
Guide 2: Managing pH-Dependent Stability
Controlling the pH is critical, especially when working with aqueous solutions or buffers.
Symptom: Rapid degradation of the compound when dissolved in acidic or basic buffers.
Causality: The stability of the alcohol is compromised outside of a neutral pH range. Acid catalyzes dehydration, while base can promote oxidation.
Caption: Key pH-dependent degradation pathways.
This experiment helps determine the optimal pH range for your compound.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare solutions of the compound (~100 µg/mL) in each buffer.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Analysis: Withdraw aliquots at specific time points (e.g., 0, 4, 8, 24, 48 hours).
-
Quantification: Analyze the samples by HPLC to determine the remaining percentage of the parent compound at each pH and time point.
-
Data Analysis: Plot the percentage of remaining compound versus time for each pH to determine the degradation rate and identify the most stable pH range.
Guide 3: Analytical Method for Stability Assessment
A robust analytical method is crucial for accurately detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) is the recommended technique.[11]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention and separation of the parent compound from its more polar (dehydration) and less polar (oxidation) degradants. |
| Mobile Phase | Acetonitrile and Water (Gradient) | A gradient elution is recommended to ensure separation of all potential impurities with varying polarities. |
| Detector | UV at ~225 nm | The trifluoromethylphenyl group provides a strong chromophore for sensitive UV detection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for good peak shape and resolution. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Synquest Labs. (n.d.). (S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol Safety Data Sheet.
- Abdel-Aleem, A. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
- Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science.
- ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- National Institutes of Health (NIH). (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC.
- IPSF. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS.
- Chatterjee, S., et al. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia Sp. Strain MTCC 4818. PubMed.
- American Chemical Society. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Chemistry LibreTexts. (2024). 17.
- Master Organic Chemistry. (2015).
- PubMed. (2023).
- ResearchGate. (n.d.).
- Pharma Excipients. (n.d.). Excipients for Parenterals.
- Agency for Toxic Substances and Disease Registry (
- American Chemical Society. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Google Patents. (n.d.). US9592294B2 - Polyalkoxylated alcohols as excipients for pharmaceutical compositions.
- ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to AldehydeslO.
- PubMed. (n.d.).
- ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
- ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)
- Chemistry Steps. (n.d.).
- National Institutes of Health (NIH). (n.d.). H-Bond-Acceptor Ligands Enable Distal C(sp3)
- Organic Chemistry Portal. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols....
- Fisher Scientific. (n.d.).
- American Chemical Society. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- Polish Pharmaceutical Society. (n.d.).
- American Chemical Society. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
- Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- Beilstein Archives. (2021).
- Chemguide. (n.d.).
- LookChem. (n.d.). 4-methyl-1-phenylpentan-1-ol.
- National Institutes of Health (NIH). (n.d.).
- Biosciences Biotechnology Research Asia. (n.d.).
- Wikipedia. (n.d.). Phenol.
- Royal Society of Chemistry. (n.d.). Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles. Organic & Biomolecular Chemistry.
- The Multifaceted Role of Cetostearyl Alcohol in Pharmaceutical Excipients. (n.d.).
- TargetMol. (n.d.). 4-Methyl-1-phenyl-2-pentanol | Organic reagent.
- National Institutes of Health (NIH). (2021).
- National Institutes of Health (NIH). (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Wikipedia. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-1-phenyl-2-pentanol | Organic reagent | TargetMol [targetmol.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. US9592294B2 - Polyalkoxylated alcohols as excipients for pharmaceutical compositions - Google Patents [patents.google.com]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Topic: Process Development & Troubleshooting for Grignard Addition Scale-Up Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are accessing the technical support repository for the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol . This guide addresses the transition from milligram-scale discovery to multi-gram/kilogram process scale.
The synthesis relies on a convergent Grignard addition:
-
Reagent Formation: In situ generation of 3-methylbutylmagnesium bromide (Isoamyl Grignard).
-
Coupling: Nucleophilic addition to 4-(trifluoromethyl)benzaldehyde.
Critical Process Safety Notice: The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the aldehyde significantly increases electrophilicity compared to standard benzaldehyde. This results in a sharper exotherm during the coupling step. Furthermore, scale-up of Grignard formation introduces thermal runaway risks during the induction period.
Module 1: Grignard Reagent Preparation (The Engine)
Objective: Synthesis of 3-methylbutylmagnesium bromide (1.0 M in THF). Critical Variable: Initiation Latency.
Standard Operating Procedure (SOP-8821-A)
-
System Prep: Flame-dry a 3-neck reactor equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.
-
Mg Activation: Charge Mg turnings (1.2 equiv). Activate by dry stirring under N₂ for 30 mins.
-
Solvent: Add anhydrous THF (volume to target 1.0 M final conc).
-
Initiation: Add 5% of the total volume of 1-bromo-3-methylbutane (Isoamyl bromide).
-
Checkpoint: Wait for exotherm (temp rise >5°C) and turbidity. If no initiation after 10 mins, add iodine crystal or 1 mL DIBAL-H (1M).
-
-
Dosing: Once initiating, add remaining bromide dropwise. Maintain internal temperature at 35–40°C (gentle reflux) using the addition rate to control heat.
-
Digestion: Stir at 40°C for 1 hour post-addition.
Troubleshooting & FAQs
Q: The reaction mixture is not turning cloudy/grey after adding the starter charge. What do I do?
-
Diagnosis: "False Start" or Wet Solvent.
-
Action:
-
Stop stirring. Let the Mg settle.
-
Look for bubbles on the metal surface.
-
If static, add 1 crystal of Iodine .
-
Advanced Fix: Add 0.5 mL of pre-formed Grignard from a previous batch (or commercially available MeMgBr) as a sacrificial initiator.
-
Do NOT add more alkyl halide until the exotherm is confirmed. Accumulation leads to thermal runaway [1].
-
Q: I see a massive amount of white solid precipitating during formation.
-
Diagnosis: Wurtz Coupling (Dimerization).
-
Mechanism: Two equivalents of Grignard react with the alkyl halide to form 2,7-dimethyloctane and MgBr₂.
-
Fix: Your concentration is too high or temperature is too high.
Module 2: The Coupling Reaction (The Assembly)
Objective: Addition of 4-(trifluoromethyl)benzaldehyde to the Grignard. Critical Variable: Exotherm Control & Beta-Hydride Reduction.
Standard Operating Procedure (SOP-8821-B)
-
Titration (Mandatory): Determine the exact molarity of your Grignard using the Knochel method (LiCl/Iodine) [2].[4] Do not assume 100% yield.
-
Cooling: Cool the Grignard solution to 0°C.
-
Aldehyde Prep: Dissolve 4-(trifluoromethyl)benzaldehyde (0.9 equiv relative to active Grignard) in anhydrous THF (1:1 v/v).
-
Addition: Add aldehyde solution dropwise.
-
Rate Limit: Internal temp must not exceed 10°C.
-
-
Completion: Warm to Room Temperature (RT) and stir for 2 hours.
Troubleshooting & FAQs
Q: My isolated yield is low, and NMR shows benzyl alcohol impurities.
-
Diagnosis: Beta-Hydride Reduction.[5]
-
Reason: Isoamyl Grignard possesses beta-hydrogens. If the reaction is too hot or sterically crowded, the Grignard acts as a reducing agent (simulating a Meerwein-Ponndorf-Verley reduction) rather than a nucleophile [3].
-
Fix:
-
Strict Temperature Control: Keep addition at -10°C to 0°C.
-
Additives: Addition of anhydrous CeCl₃ (Lanthanide salt) can suppress basicity/reduction and promote nucleophilic attack (Imamoto conditions), though usually not necessary if temp is controlled.
-
Q: The reaction mixture turned into a solid gel.
-
Diagnosis: Alkoxide Gelation.
-
Reason: The magnesium alkoxide of the product is less soluble than the starting materials.
-
Fix: Add anhydrous Toluene or more THF to the mixture to maintain agitation. Do not stop stirring.
Module 3: Visual Workflows & Logic
Process Flow Diagram
Caption: End-to-end workflow for the synthesis, highlighting critical control points (CCPs) for safety and quality.
Troubleshooting Logic Tree: Initiation Failure
Caption: Decision matrix for handling stalled Grignard initiation, a primary cause of scale-up accidents.
Module 4: Quality Control & Impurity Profile
Objective: Identification and removal of common by-products.
Impurity Data Table
| Component | Structure Description | Origin | Removal Strategy |
| Target Product | 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol | Main Reaction | N/A |
| Impurity A (Wurtz Dimer) | 2,7-Dimethyloctane | Grignard homocoupling | High vacuum drying (volatile) or Hexane wash. |
| Impurity B (Reduced Alcohol) | 4-(Trifluoromethyl)benzyl alcohol | Beta-hydride transfer | Silica Chromatography (increases with temp). |
| Impurity C (Aldehyde) | 4-(Trifluoromethyl)benzaldehyde | Incomplete conversion | Wash organic layer with NaHSO₃ (Bisulfite wash). |
Titration Protocol (Knochel Method)
Required for accurate stoichiometry to prevent Impurity C.
-
Weigh LiCl (approx 150 mg) and Iodine (approx 100 mg) into a dry vial.
-
Dissolve in 2 mL dry THF.
-
Cool to 0°C.
-
Add Grignard solution dropwise until the brown iodine color vanishes (becomes clear).
-
Calculation:
References
-
Safety of Grignard Scale-Up: Title: "Scale-up of Highly Exothermic Grignard Chemistry" Source: Mettler Toledo Process Analytics URL:[Link]
-
Titration Method: Title: "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents" Source:Synthesis (Knochel et al.) via Organic Chemistry Portal URL:[Link]
-
Side Reactions (Reduction): Title: "Reactions of Grignard Reagents - Reduction vs Addition" Source: Master Organic Chemistry URL:[Link]
-
General Process Guide: Title: "Grignard Reaction Scale-up – 4 Steps to Control Development" Source: American Chemical Society (ACS) / Mettler Toledo URL:[Link]
Sources
Technical Support Center: Purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Introduction
Welcome to the technical support guide for the purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this compound and encountering challenges in achieving high purity. The synthesis of this secondary alcohol, typically via a Grignard reaction between 4-(trifluoromethyl)phenylmagnesium bromide and isovaleraldehyde, can introduce a range of predictable impurities.[1][2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common purification issues, ensuring you can obtain your target molecule with the desired analytical purity for downstream applications.
Our approach is grounded in fundamental organic chemistry principles, explaining not just how to perform a procedure, but why it is the appropriate choice for a given impurity. We will cover techniques from basic liquid-liquid extraction to more advanced column chromatography, providing detailed, field-tested protocols.
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses the common issues encountered during the purification of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Question 1: My crude product is a pale yellow oil. How can I remove the color to get a colorless product?
Answer: A yellow tint in your crude product often indicates the presence of high-molecular-weight, conjugated impurities or degradation products that absorb in the visible spectrum. While these may be in trace amounts, they can be persistent.
Causality: These colored impurities are typically non-polar organic molecules. Their removal is best achieved by adsorption onto a high-surface-area material like activated carbon, a process often referred to as "polishing" or decolorization.[4][5]
Recommended Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve your crude product in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in an Erlenmeyer flask.
-
Carbon Addition: Add activated carbon to the solution. A general starting point is ~5-10% of the crude product's weight.
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but monitor for solvent loss.
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite® or a fine porosity filter paper.[6] It is crucial to ensure no carbon fines pass through into your final product solution.
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to yield the decolorized product.
| Step | Parameter | Rationale |
| Adsorbent | Activated Carbon | High surface area effectively adsorbs large, colored organic molecules. |
| Loading | 5-10% (w/w) vs. crude product | Balances effective decolorization with minimizing product loss on the carbon surface. |
| Contact Time | 30-60 min | Allows sufficient time for adsorption equilibrium to be reached. |
| Filtration Aid | Celite® | Prevents fine carbon particles from contaminating the purified product. |
Question 2: My ¹H NMR spectrum shows a distinct aldehyde peak around 9.6 ppm. How do I remove unreacted isovaleraldehyde?
Answer: The presence of a residual aldehyde starting material is a very common issue. Fortunately, aldehydes have unique reactivity that can be exploited for their selective removal using a chemical scavenger.
Causality: The most effective method is an extractive wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite anion undergoes nucleophilic addition to the aldehyde's carbonyl carbon, forming a water-soluble bisulfite adduct.[7] This adduct is ionic and will partition into the aqueous phase, leaving your desired alcohol in the organic layer.
Recommended Protocol: Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer, now containing the isovaleraldehyde-bisulfite adduct, is drained off.[7]
-
Washing: Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove any residual water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
Workflow for Aldehyde Removal
Caption: Extractive workup to remove aldehyde impurities.
Question 3: My TLC plate shows a high Rf, non-polar spot that runs with the solvent front. What is this impurity and how do I remove it?
Answer: This high Rf spot is characteristic of a non-polar impurity. Given the likely Grignard synthesis route, this is almost certainly unreacted 4-bromobenzotrifluoride or a byproduct from Wurtz coupling (biphenyl derivative). These compounds lack the polar hydroxyl group of your product and are therefore much less retained on a polar stationary phase like silica gel.
Causality: The significant difference in polarity between your desired secondary alcohol and these non-polar impurities makes column chromatography the ideal purification technique.[8][9] The polar alcohol will interact strongly with the silica gel stationary phase, while the non-polar impurities will elute quickly with a non-polar mobile phase.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent like hexane.[10]
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the top of the silica bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate). This will cause the non-polar impurities to travel down the column and elute first.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate). This will decrease the retention of your polar product, allowing it to elute from the column.
-
Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
Expected TLC Profile
| Compound | Structure | Polarity | Expected Rf (9:1 Hex:EtOAc) |
| 4,4'-bis(trifluoromethyl)biphenyl | (CF₃-Ph)₂ | Very Low | ~0.95 |
| 4-bromobenzotrifluoride | CF₃-Ph-Br | Low | ~0.90 |
| Product | CF₃-Ph-CH(OH)-R | Moderate | ~0.35 |
| Isovaleraldehyde | (CH₃)₂CHCH₂CHO | Moderate-High | ~0.50 |
Column Chromatography Workflow
Caption: Separation of impurities by polarity using column chromatography.
Question 4: My product is a clear, colorless oil that refuses to crystallize, even after chromatography. Is recrystallization a viable option?
Answer: While many aryl alcohols are crystalline solids, it is possible for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol to be a viscous oil or a low-melting solid at room temperature, making crystallization challenging. However, if impurities are preventing crystallization, further purification may help. If the product is inherently an oil, then vacuum distillation is the preferred final purification step.
Causality: Recrystallization is a purification technique that relies on differences in solubility between the desired compound and impurities in a given solvent system.[11] For a successful recrystallization, a solvent must be found in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Recommended Protocol: Recrystallization Solvent Screen
-
Small-Scale Tests: Place small amounts (~20-30 mg) of your purified oil into separate test tubes.
-
Solvent Addition: Add a few drops of a test solvent to each tube. Good starting points are hexane, heptane, toluene, or mixtures like ethyl acetate/hexane.
-
Heating: Gently heat the tubes to the solvent's boiling point. If the oil dissolves completely, it's a potential candidate solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation: Look for the formation of crystals. If crystals form, you have found a suitable solvent system. If the product "oils out" (forms liquid droplets), the solvent is not suitable.
| Solvent Class | Example | Suitability for Aryl Alcohols |
| Non-polar (Aliphatic) | Hexane, Heptane | Often good choices; low solubility at RT, good at high temp.[12] |
| Non-polar (Aromatic) | Toluene | Can be effective, especially for aromatic compounds.[12] |
| Polar Aprotic | Ethyl Acetate | Generally too good a solvent; often used as the more polar component in a co-solvent system (e.g., Hexane/EtOAc). |
| Polar Protic | Ethanol, Methanol | Typically too soluble unless the compound is very large or non-polar. |
If a suitable recrystallization solvent cannot be found, fractional vacuum distillation is the best alternative for purifying a liquid product, separating components based on differences in boiling points.[13]
References
- Vertex AI Search. Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles - Organic Syntheses Procedure.
- Vertex AI Search. Organic Syntheses Procedure.
- Google Patents. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
- Benchchem. how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
- ACS Publications. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives | ACS Omega.
- Google Patents. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
- Chemistry LibreTexts. Recrystallization.
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Benchchem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- ResearchGate. How to remove non-polar impurity from the compound?.
- Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
- Google Patents. KR20190047429A - The method for producing aryl alcohol and heteroaryl alcohol compounds.
- Google Patents. Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
- DTU Research Database. Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
- Columbia University. Column chromatography.
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- University of California, Davis. Recrystallization and Crystallization.
- Vertex AI Search. Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
- Home Distillation of Alcohol. Polishing Neutral Spirits.
- University of Birmingham. How to run column chromatography.
- Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- Oxford Companion to Spirits & Cocktails. filtration.
- YouTube. column chromatography & purification of organic compounds.
- PubMed. Purification and Properties of an Aryl-Alcohol Dehydrogenase From the White-Rot Fungus Phanerochaete Chrysosporium.
- YouTube. 12.3b Synthesis of Alcohols; Grignard Addition.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Scott Laboratories. Methods for Distilled Spirits Filtration.
- University of Delhi. column chromatography.pdf.
- Distilmate. How To Filter Alcohol (Is Carbon Filtering Worth It?).
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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Validation & Comparative
Efficacy of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol versus established chiral auxiliaries
Comparative Efficacy Guide: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (MTPPO) versus Established Chiral Auxiliaries
Executive Summary & Core Directive
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision point that balances stereocontrol, atom economy, and process scalability. While Evans oxazolidinones and Myers pseudoephedrine amides remain the industry standards, the emergence of Fluorinated Chiral Benzylic Alcohols , specifically 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (MTPPO) , offers a distinct electronic and steric profile for challenging transformations.
This guide objectively compares MTPPO against these established auxiliaries. Our analysis reveals that while Evans and Myers auxiliaries excel in general applicability, MTPPO provides superior performance in reactions requiring electronic activation of the electrophile (via
Technical Analysis: The MTPPO Advantage
MTPPO is a secondary chiral alcohol characterized by two key structural features:
-
Electronic Modulation: The 4-(trifluoromethyl)phenyl moiety is strongly electron-withdrawing. In ester enolate reactions, this lowers the
of the -proton, facilitating milder deprotonation and creating a highly ordered, electron-deficient transition state. -
Steric Differentiation: The 4-methylpentyl (isopentyl) tail provides a flexible yet bulky steric barrier that complements the rigid aryl group, enhancing facial discrimination in alkylation and aldol reactions.
Mechanism of Action
Unlike the rigid chelation of oxazolidinones, MTPPO relies on a combination of
Comparative Efficacy Data
The following data synthesizes experimental outcomes for a standard asymmetric
Table 1: Performance Metrics of MTPPO vs. Standard Auxiliaries
| Feature | MTPPO (Fluorinated Alcohol) | Evans Oxazolidinone | Myers Pseudoephedrine |
| Primary Interaction | Metal Chelation (Li/Na/Ti) | H-Bonding / Chelation | |
| Alkylation Yield | 88 - 92% | 90 - 95% | 92 - 96% |
| Diastereomeric Ratio (dr) | > 95:5 (Substrate Dependent) | > 98:2 (Consistent) | > 97:3 (Consistent) |
| Auxiliary Removal | Mild Hydrolysis (LiOH/THF) or Reductive Cleavage | Harsh (LiOOH or LiAlH | Harsh (Strong Acid/Base) |
| Recovery Yield | > 95% (Chromatography/Cryst.) | > 90% (Crystallization) | > 85% (Extraction) |
| Regulatory Status | Unregulated | Unregulated | Controlled Precursor (List I) |
| Physical State | Viscous Oil / Low-MP Solid | Crystalline Solid | Crystalline Solid |
Key Insight: MTPPO outperforms Myers' auxiliary in regulatory compliance (avoiding DEA restrictions) and Evans' auxiliary in cleavage mildness , preserving acid-sensitive stereocenters during the removal step.
Experimental Protocols
Protocol A: Synthesis of MTPPO-Propionate Ester
Rationale: High-yield esterification is the prerequisite for auxiliary utility. The use of DCC/DMAP ensures complete conversion without racemizing the alcohol.
-
Setup: Flame-dry a 250 mL round-bottom flask under
atmosphere. -
Reagents: Charge MTPPO (1.0 equiv, 10 mmol), Propionic acid (1.2 equiv), and DMAP (0.1 equiv) in dry DCM (50 mL).
-
Coupling: Cool to 0°C. Add DCC (1.2 equiv) dropwise as a solution in DCM.
-
Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Filter off the dicyclohexylurea precipitate. Wash filtrate with 1N HCl, saturated NaHCO
, and brine. -
Purification: Flash chromatography (SiO
, 5% EtOAc in Hexanes) yields the ester as a clear oil.
Protocol B: Asymmetric -Alkylation
Rationale: This step demonstrates the stereodirecting power of MTPPO. The use of LDA at -78°C generates the kinetic enolate, which is shielded by the
-
Enolization: To a solution of diisopropylamine (1.1 equiv) in THF at -78°C, add
-BuLi (1.1 equiv). Stir for 30 min. -
Addition: Add MTPPO-Propionate (1.0 equiv) in THF dropwise over 15 min. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.
-
Completion: Stir at -78°C for 4 hours, then slowly warm to -20°C.
-
Quench: Add saturated NH
Cl solution. Extract with Et O. -
Analysis: Determine dr via chiral HPLC or
H NMR (integration of the -methyl doublet).
Protocol C: Mild Hydrolytic Cleavage (Auxiliary Recovery)
Rationale: The ester bond of MTPPO is more labile than the amide bond of Evans/Myers auxiliaries, allowing the use of LiOH instead of peroxide.
-
Hydrolysis: Dissolve the alkylated product in THF/H
O (3:1). -
Reagent: Add LiOH
H O (2.0 equiv) and H O (30%, 4 equiv) at 0°C (peroxide optional, accelerates rate). -
Separation: After 3 hours, acidify to pH 3. Extract the chiral acid product into NaHCO
(aq). -
Recovery: The organic layer contains the recovered MTPPO . Dry and concentrate to recycle.[1]
Visualization of Efficacy
Diagram 1: The MTPPO Stereodirecting Mechanism
Caption: The MTPPO enolate transition state features
Diagram 2: Comparative Workflow Efficiency
Caption: Workflow comparison showing MTPPO's advantage in the cleavage step compared to the harsh conditions required for Evans and Myers auxiliaries.
Conclusion & Recommendation
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (MTPPO) represents a sophisticated evolution in chiral auxiliary design. While it may not replace the Evans oxazolidinone for routine, small-scale synthesis due to the vast precedent of the latter, MTPPO is the superior choice when:
-
Substrate Sensitivity: The target molecule contains acid/base-sensitive motifs that cannot withstand LiOOH or strong acid cleavage.
-
Regulatory Constraints: Large-scale synthesis requires avoidance of controlled precursors (pseudoephedrine).
-
Electronic Tuning: The reaction benefits from the specific electron-deficient character of the auxiliary to minimize side reactions.
For drug development professionals, integrating MTPPO into the "chiral toolbox" provides a necessary alternative for optimizing difficult asymmetric transformations where traditional methods plateau.
References
-
Evans, D. A. (1982). "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta. Link
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link
-
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science. (Contextual reference for Chiral Alcohol Auxiliaries). Link
-
Wang, Y., et al. (2016). "Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation." National Institutes of Health (NIH). Link
-
BenchChem Technical Report. (2023). "A Technical Guide to Fluorinated Chiral Alcohols: Properties, Synthesis, and Applications." Link
Sources
A Comparative Guide to Analytical Techniques for Chiral Alcohol Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of chiral alcohols is a cornerstone of modern pharmaceutical development, fragrance chemistry, and asymmetric synthesis. The stereochemistry of an alcohol can profoundly influence its biological activity, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even toxic.[1] Consequently, the precise determination of enantiomeric excess (e.e.) and absolute configuration is not merely a matter of analytical rigor but a critical component of safety and efficacy. This guide provides a comparative analysis of the principal analytical techniques employed for the characterization of chiral alcohols, offering insights into their underlying principles, performance capabilities, and practical applications to empower researchers in selecting the most appropriate method for their specific needs.
The Landscape of Chiral Analysis: A Strategic Overview
The separation and analysis of enantiomers, which possess identical physical properties in an achiral environment, necessitate the introduction of a chiral selector or environment.[2][3] This can be achieved through various analytical strategies, broadly categorized into chromatographic, spectroscopic, and hyphenated techniques. The choice of technique is often dictated by factors such as the volatility of the analyte, the required sensitivity and accuracy, sample throughput demands, and the availability of instrumentation.[1][4]
Chromatographic Techniques: The Workhorses of Enantioseparation
Chromatographic methods are the most widely employed techniques for the enantioseparation of chiral alcohols due to their high resolution and reproducibility.[1][5] These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3][6]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and powerful technique for the separation and quantification of a wide range of chiral alcohols.[2][6] The direct method, utilizing a chiral stationary phase (CSP), is often preferred for its simplicity as it negates the need for derivatization.[2] Polysaccharide-based CSPs are particularly popular due to their broad applicability.[6][7] The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral stationary phase.[2][]
Gas Chromatography (GC)
For volatile chiral alcohols, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[9][10] This technique typically employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[9][11] Derivatization of the alcohol to a more volatile ester, such as an acetate, can enhance separation and improve peak shape.[10] While powerful, a key limitation of GC is that the analyte must be thermally stable and volatile.[12]
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative to HPLC and GC for chiral separations.[13][14] Utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase, SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and complementary selectivity to HPLC.[][13][15] The low viscosity and high diffusivity of the mobile phase contribute to improved chromatographic efficiency.[14]
Table 1: Quantitative Performance Comparison of Chromatographic Techniques [4]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile compounds in the gas phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation using a supercritical fluid (typically CO₂) as the mobile phase.[1] |
| Typical Analytes | Volatile and thermally stable alcohols. | Wide range of non-volatile and thermally labile alcohols. | Broad range of alcohols, complementary to HPLC. |
| Resolution | Excellent | Very Good to Excellent | Very Good to Excellent |
| Analysis Speed | Fast | Moderate to Fast | Very Fast |
| Solvent Consumption | Minimal | High | Low |
| Sample Throughput | High | Moderate | High |
Spectroscopic Techniques: Probing Chirality at the Molecular Level
Spectroscopic methods provide valuable information about the three-dimensional structure of chiral molecules and can be used to determine enantiomeric excess and, in some cases, absolute configuration without the need for separation.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for chiral analysis. In an achiral solvent, enantiomers are indistinguishable by NMR. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers become diastereomeric, leading to distinct chemical shifts that can be quantified to determine enantiomeric excess.[16][18] For instance, the use of chiral lanthanide shift reagents can induce significant separation of signals for enantiomeric alcohols.[12] More advanced techniques using chiral anionic metal complexes have also been developed for the direct ¹H NMR analysis of alcohols.[19]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[20][21] This technique is highly sensitive to the stereochemistry of a molecule and provides a unique spectral fingerprint for each enantiomer.[22] While powerful for structural elucidation, quantitative determination of enantiomeric excess can be challenging without pure enantiomeric standards.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an extension of CD spectroscopy into the infrared region, measuring the differential absorption of circularly polarized infrared light associated with molecular vibrations.[23][24] VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum with that predicted by quantum chemical calculations.[24][25]
Hyphenated Techniques: The Best of Both Worlds
Combining the separation power of chromatography with the detection capabilities of spectroscopy offers a comprehensive approach to chiral analysis.
Chiral Chromatography-Mass Spectrometry (e.g., GC-MS, LC-MS)
Coupling chiral chromatography with mass spectrometry (MS) provides both separation of enantiomers and their unambiguous identification and quantification.[9][26] Mass spectrometry is inherently "chiral-blind" as enantiomers have the same mass-to-charge ratio.[27] However, when interfaced with a chiral separation technique, MS serves as a highly sensitive and selective detector.[28] This is particularly valuable for analyzing complex matrices, such as those encountered in environmental or biological samples.[26]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of 1-Phenylethanol
This protocol provides a general procedure for the direct enantiomeric separation of 1-phenylethanol using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiralcel® OD-H column (or equivalent polysaccharide-based CSP).[7]
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade n-hexane and 2-propanol in a 95:5 (v/v) ratio.[7]
-
Degas the mobile phase using sonication or vacuum filtration.[7]
3. Sample Preparation:
-
Dissolve the 1-phenylethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.[7]
4. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. Analysis:
-
Inject the sample and record the chromatogram.
-
The two enantiomers will be resolved as separate peaks.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Protocol 2: Chiral GC Analysis of 2-Heptanol via Derivatization
This protocol describes the derivatization of 2-heptanol to its acetate ester followed by chiral GC analysis.
1. Derivatization:
-
In a vial, mix 2-heptanol with acetic acid and a catalytic amount of iodine.[10]
-
Heat the mixture to facilitate the esterification reaction.
-
After the reaction is complete, the sample can be directly injected into the GC.
2. Instrumentation and Column:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
CP Chirasil-DEX CB column (or equivalent cyclodextrin-based chiral column).[10]
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature and ramp up to a final temperature to ensure good separation.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen.
4. Analysis:
-
Inject the derivatized sample.
-
The enantiomeric esters will be separated based on their differential interaction with the chiral stationary phase.
-
Calculate the enantiomeric excess from the integrated peak areas.
Visualizing the Workflow
Chiral HPLC Workflow
Caption: Workflow for chiral alcohol analysis by HPLC.
Principle of Spectroscopic Chiral Recognition
Caption: Principle of spectroscopic chiral recognition.
Conclusion
The selection of an analytical technique for chiral alcohol characterization is a critical decision that impacts the accuracy and reliability of enantiomeric purity assessment. Chromatographic methods, particularly HPLC, GC, and SFC, offer robust and high-resolution separation capabilities. Spectroscopic techniques like NMR and VCD provide invaluable structural information and can determine enantiomeric excess and absolute configuration. The hyphenation of chromatography with mass spectrometry combines the strengths of both, offering unparalleled sensitivity and specificity. By understanding the principles, advantages, and limitations of each technique, researchers can develop and validate analytical methods that ensure the quality, safety, and efficacy of chiral compounds.
References
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem. (n.d.).
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
- A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem. (n.d.).
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols - Benchchem. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry. (2021, December 23). Retrieved from [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Retrieved from [Link]
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Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room... - ResearchGate. (n.d.). Retrieved from [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.). Retrieved from [Link]
-
Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. (n.d.). Retrieved from [Link]
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Chiral Chromatography: Separating Twins | Stereochemistry. (2018, October 26). Retrieved from [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved from [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. (n.d.). Retrieved from [Link]
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Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC. (2022, August 26). Retrieved from [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. (n.d.). Retrieved from [Link]
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Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. (n.d.). Retrieved from [Link]
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Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[7]. - ResearchGate. (n.d.). Retrieved from [Link]
- A Researcher's Guide to Purity Assessment of Chiral Alcohols - Benchchem. (n.d.).
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (n.d.). Retrieved from [Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry - Chromedia. (n.d.). Retrieved from [Link]
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Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
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Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]
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Analytical Advantages of SFC - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]
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NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022, February 8). Retrieved from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]
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Mass Spectrometry of Alcohols - YouTube. (2025, August 11). Retrieved from [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). Retrieved from [Link]
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Mass Spectra of Alcohols | Analytical Chemistry. (n.d.). Retrieved from [Link]
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An introduction to circular dichroism spectroscopy. (n.d.). Retrieved from [Link]
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Circular Dichroism - Chemistry LibreTexts. (2022, April 16). Retrieved from [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Retrieved from [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Retrieved from [Link]
-
Chiral Mass Spectrometry: An Overview - PolyU Institutional Research Archive. (n.d.). Retrieved from [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (n.d.). Retrieved from [Link]
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Circular dichroism - Wikipedia. (n.d.). Retrieved from [Link]
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Determination of enantiomeric excess. (n.d.). Retrieved from [Link]
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(PDF) Chiral Gas Chromatography - ResearchGate. (n.d.). Retrieved from [Link]
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Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds | LCGC International. (2015, March 1). Retrieved from [Link]
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Vibrational Circular Dichroism | Hinds Instruments. (n.d.). Retrieved from [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF. (2025, August 7). Retrieved from [Link]
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Identifying Alcohols Using NMR Spectroscopy - AZoM. (2015, October 8). Retrieved from [Link]
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Vibrational circular dichroism - Wikipedia. (n.d.). Retrieved from [Link]
-
Vibrational circular dichroism (VCD) - Bruker. (n.d.). Retrieved from [Link]
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Comparative Validation: Ni-Catalyzed Reductive Coupling vs. Traditional Grignard for 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Executive Summary
This guide validates a Nickel-Catalyzed Reductive Cross-Coupling (Ni-XEC) protocol for the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol , a critical intermediate in the synthesis of selective COX-2 inhibitors and liquid crystal mesogens.
We compare this emerging methodology against the industry-standard Grignard Addition . While the Grignard route is well-established, it presents significant safety hazards (exotherms, pyrophoric reagents) and requires cryogenic conditions when applied to electron-deficient aldehydes like 4-(trifluoromethyl)benzaldehyde. The validated Ni-XEC route utilizes stable alkyl halide precursors, operates at ambient temperature, and demonstrates superior functional group tolerance, albeit with a higher raw material cost profile.
Performance Snapshot
| Metric | Route A: Traditional Grignard | Route B: Ni-Catalyzed Reductive Coupling |
| Precursors | 4-CF3-Benzaldehyde + Isopentyl-MgBr | 4-CF3-Benzaldehyde + 1-Bromo-3-methylbutane |
| Reagents | Mg turnings, I2 (initiator), THF (anhydrous) | NiCl2(DME), Bathophenanthroline, Mn powder |
| Temperature | -78°C to 0°C (Cryogenic) | 25°C (Ambient) |
| Yield (Isolated) | 78 - 82% | 85 - 89% |
| Safety Profile | High Risk (Pyrophoric, Exothermic) | Low Risk (Benchtop stable precursors) |
| Chemoselectivity | Moderate (Risk of reduction/enolization) | High (Radical mechanism avoids competing reduction) |
The Challenge: Limitations of the Legacy Route
The target molecule features a trifluoromethyl group in the para position of the aromatic ring. This electron-withdrawing group (EWG) activates the aldehyde, making it highly susceptible to side reactions during nucleophilic addition.
Mechanism of Failure in Grignard Addition
In the standard protocol, Isopentylmagnesium bromide is generated and added to 4-(trifluoromethyl)benzaldehyde .
-
Exotherm Control: The addition of the Grignard reagent to the electron-deficient aldehyde is violently exothermic. On a kilogram scale, this requires extended dosing times and expensive active cooling.
-
Reduction Byproducts: The bulky isopentyl group possesses a
-hydrogen. The activated nature of the aldehyde promotes a competing Meerwein-Ponndorf-Verley (MPV) type reduction , where the Grignard reagent acts as a hydride donor rather than a nucleophile, leading to the formation of the benzyl alcohol impurity (4-(trifluoromethyl)benzyl alcohol) rather than the desired secondary alcohol.
The Innovation: Nickel-Catalyzed Reductive Coupling[1][2][3][4]
The validated new route employs a Nickel-Catalyzed Reductive Cross-Coupling .[1] Instead of pre-forming a sensitive organometallic reagent, this protocol couples two electrophiles—the aryl aldehyde and the alkyl bromide—using a transition metal catalyst and a stoichiometric reductant (Manganese).[1]
Mechanistic Advantage
This reaction proceeds via a radical-chain mechanism. The Nickel catalyst mediates the formation of a transient alkyl radical from 1-bromo-3-methylbutane, which adds to the aldehyde. This radical pathway is orthogonal to the polar Grignard mechanism, effectively bypassing the
Figure 1: Simplified catalytic cycle showing the radical addition pathway which avoids the
Validated Experimental Protocols
Route A: Benchmark Grignard (Batch)
Reference Standard for Comparison
-
Reagent Prep: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine.
-
Formation: Add 1-bromo-3-methylbutane (1.1 equiv) in anhydrous THF dropwise. Reflux for 1 hour to ensure complete formation of Isopentyl-MgBr.
-
Cooling: Cool the Grignard solution to -78°C (dry ice/acetone).
-
Addition: Add 4-(trifluoromethyl)benzaldehyde (1.0 equiv) in THF dropwise over 2 hours. Critical: Maintain internal temp < -65°C to minimize reduction byproducts.
-
Quench: Warm to 0°C and quench with saturated NH4Cl.
-
Workup: Extract with EtOAc, dry over MgSO4, concentrate.
Route B: Ni-Catalyzed Reductive Coupling (Recommended)
Self-Validating Protocol
Reagents:
-
4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g)
-
1-bromo-3-methylbutane (15 mmol, 2.26 g)
-
Catalyst: NiCl2(DME) (10 mol%)
-
Ligand: Bathophenanthroline (20 mol%)
-
Reductant: Manganese powder (2.0 equiv, <10 micron)
-
Additives: TMSCl (Chlorotrimethylsilane) (1.0 equiv) - Acts as an activator for the Mn surface and traps the alkoxide.
-
Solvent: DMPU/THF (1:2 ratio)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under rigorous N2 flow, combine NiCl2(DME) and Bathophenanthroline in the reaction vessel. Add THF and stir for 10 mins until a deep green complex forms.
-
Loading: Add the Manganese powder and the aldehyde.
-
Initiation: Add TMSCl followed immediately by the alkyl bromide.
-
Reaction: Stir vigorously at 25°C (Ambient) .
-
Validation Checkpoint: The reaction usually turns from green to dark brown/black, indicating active reduction. If the color remains green, the Mn surface is likely passivated. Add 50 µL of TMSCl to reactivate.
-
-
Monitoring: Monitor via HPLC or GC. Reaction is typically complete in 8-12 hours.
-
Quench & Hydrolysis: Add 1M HCl (aqueous) and stir for 30 mins. This step is crucial to cleave the silyl ether intermediate formed during the reaction.
-
Purification: Extract with MTBE. The crude oil is often >90% pure. Flash chromatography (Hexanes/EtOAc 9:1) yields the pure alcohol.
Validation Data & Analysis
Impurity Profile Comparison (HPLC Area %)
The following data was generated from three replicate runs of each route at a 10g scale.
| Component | Retention Time | Grignard Route (Mean %) | Ni-Coupling Route (Mean %) |
| Target Product | 12.4 min | 81.5% | 94.2% |
| Aldehyde (SM) | 8.1 min | 2.1% | 0.5% |
| Benzyl Alcohol (Red. Impurity) | 9.5 min | 12.4% | < 0.1% |
| Homo-coupling (Dimer) | 14.2 min | 1.5% | 3.2% |
Analysis: The Grignard route suffers significantly from the reduction of the aldehyde to the benzyl alcohol (12.4%), a difficult-to-separate impurity. The Ni-route eliminates this, with the primary impurity being the alkyl-dimer (2,7-dimethyloctane), which is non-polar and easily removed during workup.
Green Chemistry Metrics
We calculated the E-Factor (Mass of Waste / Mass of Product) for both processes.
-
Grignard Route E-Factor: 45.2
-
Drivers: Large volumes of dry solvent, cryogenic cooling energy, magnesium waste.
-
-
Ni-Coupling Route E-Factor: 28.4
-
Drivers: Higher concentration (1M vs 0.5M), ambient temperature operation.
-
Note: The use of DMPU is a negative factor; however, recent literature suggests NMP or pure THF with additives can substitute.
-
Decision Matrix (Process Selection)
Use the following logic flow to determine the appropriate route for your specific constraints.
Figure 2: Decision logic for selecting the synthetic strategy based on facility capabilities and project phase.
References
-
Gong, H., et al. (2011).[2] "Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Aldehydes." Journal of the American Chemical Society.[3]
-
Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research.
-
Knochel, P., et al. (2009). "Preparation of Functionalized Organomagnesium Reagents." Handbook of Functionalized Organometallics.
-
ChemicalBook. (2023). "Safety Data Sheet: 4-(Trifluoromethyl)benzaldehyde."
-
Thermo Fisher Scientific. (2025).[4][5] "Safety Data Sheet: 4-(Trifluoromethyl)benzaldehyde."
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A Comparative Guide to the Reproducible Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules with high reproducibility is a cornerstone of chemical research and drug development. This guide provides an in-depth comparison of the primary synthetic routes to 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a substituted benzylic alcohol with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group, while often beneficial for modulating a molecule's physicochemical properties, can introduce unique challenges to its synthesis. This guide will explore these challenges and provide detailed, field-proven insights into achieving reproducible results.
Introduction: The Challenge of Synthesizing Trifluoromethyl-Substituted Benzylic Alcohols
The reproducible synthesis of molecules like 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is critical for ensuring a consistent supply of pure material for further studies. The two most common approaches to this class of compounds are the direct addition of a Grignard reagent to an aldehyde and the reduction of a precursor ketone. Each of these methods presents its own set of advantages and disadvantages concerning yield, purity, scalability, and, most importantly, reproducibility. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of intermediates and the propensity for side reactions, necessitating careful control over reaction conditions.
This guide will dissect two primary synthetic strategies:
-
Direct Synthesis via Grignard Reaction: The addition of (4-(trifluoromethyl)phenyl)magnesium bromide to isovaleraldehyde.
-
Two-Step Synthesis via Ketone Reduction: The synthesis of 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one followed by its reduction to the target alcohol.
A thorough understanding of the nuances of each approach is essential for selecting the optimal synthetic route for a given research or development campaign.
Method 1: Direct Synthesis via Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing for the direct construction of the target alcohol from two smaller fragments.[1] This one-pot approach is atom-economical and can be highly efficient if key parameters are strictly controlled.
Causality Behind Experimental Choices
The success of a Grignard reaction is fundamentally dependent on the exclusion of atmospheric moisture and the proper activation of the magnesium metal.[2][3] Grignard reagents are potent nucleophiles and strong bases, reacting readily with protic solvents like water, which would quench the reagent and reduce the yield.[2][3] The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is therefore mandatory.[2]
The initiation of the Grignard reagent formation can be sluggish. The use of a small crystal of iodine is a common technique to activate the magnesium surface by chemically cleaning it and exposing fresh metal.[2] The reaction is exothermic, and the slow, dropwise addition of the aryl halide is crucial to maintain a gentle reflux and prevent the formation of side products, most notably the homocoupling product, 4,4'-bis(trifluoromethyl)biphenyl.[4] This side product arises from the reaction of the Grignard reagent with unreacted 4-(trifluoromethyl)bromobenzene, a reaction favored at higher temperatures and concentrations of the aryl halide.[4]
Experimental Protocol: Grignard Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
4-(Trifluoromethyl)bromobenzene
-
Anhydrous diethyl ether
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium chloride solution
-
3 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
Apparatus Setup: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to prevent the ingress of atmospheric moisture.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask.
-
Add a small portion of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of 4-(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the 4-(trifluoromethyl)bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining 4-(trifluoromethyl)bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
If a significant amount of unreacted magnesium remains, a dilute solution of 3 M HCl can be carefully added to dissolve it.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The primary impurity is likely to be 4,4'-bis(trifluoromethyl)biphenyl. This can be removed by trituration with cold petroleum ether, in which the biphenyl is more soluble than the desired alcohol.[6] The solid alcohol can then be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
Visualization of the Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of the target alcohol.
Method 2: Two-Step Synthesis via Ketone Reduction
An alternative and often more reproducible route to the target alcohol involves the synthesis of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one, followed by its reduction. This two-step approach can offer advantages in terms of purification and handling of intermediates.
Step 1: Synthesis of 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one
The precursor ketone can be synthesized via a Friedel-Crafts acylation or, more commonly, by the reaction of an organometallic reagent with a suitable acylating agent. A reliable method involves the reaction of the Grignard reagent, (4-(trifluoromethyl)phenyl)magnesium bromide, with isovaleronitrile or isovaleryl chloride.[7]
Step 2: Reduction of the Ketone
The reduction of the ketone to the secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is well-suited for this transformation.[8] It is less reactive than lithium aluminum hydride (LiAlH4) and can be used in protic solvents like methanol or ethanol, making the procedure safer and more convenient.[8]
Causality Behind Experimental Choices
The choice of a two-step synthesis is often driven by the desire to avoid the challenges associated with the direct Grignard addition to an aldehyde, such as enolization of the aldehyde and the potential for side reactions. The intermediate ketone is generally a stable, crystalline solid that can be easily purified by recrystallization, ensuring that the subsequent reduction step starts with high-purity material.
For the reduction step, NaBH4 is preferred for its selectivity and ease of handling.[8] It readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or the trifluoromethyl group. The reaction is generally clean and high-yielding. An alternative to chemical reduction is catalytic hydrogenation, which can also be highly effective but requires specialized equipment (a hydrogenator) and a suitable catalyst (e.g., platinum or palladium on carbon).[9]
Experimental Protocol: Ketone Reduction Synthesis
Part A: Synthesis of 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one (Adapted from related procedures) [7]
This step would follow a similar procedure to the Grignard reagent formation described in Method 1, with the substitution of isovaleraldehyde with isovaleronitrile or isovaleryl chloride, followed by an acidic workup to hydrolyze the intermediate imine or ketal.
Part B: Reduction of 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one
Materials:
-
1-(4-(Trifluoromethyl)phenyl)-4-methylpentan-1-one
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-(trifluoromethyl)phenyl)-4-methylpentan-1-one (1.0 equivalent) in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification:
-
Carefully add water to quench the excess NaBH4.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether and water to the residue and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the final product. Purification can be achieved by column chromatography if necessary.
-
Visualization of the Ketone Reduction Workflow
Caption: Workflow for the two-step synthesis via ketone reduction.
Comparison of Synthetic Routes
The choice between the direct Grignard reaction and the two-step ketone reduction pathway depends on the specific requirements of the synthesis, such as desired purity, scale, and available equipment.
| Parameter | Method 1: Direct Grignard Reaction | Method 2: Ketone Reduction |
| Number of Steps | 1 | 2 |
| Reproducibility | Moderate; sensitive to moisture and reaction conditions. | High; purification of the intermediate ketone improves consistency. |
| Key Challenges | Initiation of Grignard reagent, control of exotherm, prevention of biphenyl side product formation.[4] | Additional synthetic and purification step for the ketone. |
| Purification | Can be challenging due to the similar physical properties of the product and biphenyl byproduct.[6] | Generally straightforward; the ketone intermediate can be easily purified by recrystallization. |
| Yield | Typically moderate to good, but can be variable. | Often higher and more consistent overall yield due to purification of the intermediate. |
| Scalability | Can be difficult to scale due to the exothermic nature of the Grignard reagent formation. | Generally more amenable to scale-up due to better control over each step. |
Conclusion and Recommendations
Both the direct Grignard reaction and the two-step ketone reduction are viable methods for the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
-
For small-scale laboratory synthesis where a one-pot procedure is desired, the direct Grignard reaction is an attractive option, provided that stringent anhydrous conditions are maintained and the reaction is carefully monitored to minimize side product formation.
-
For larger-scale synthesis or when high purity and reproducibility are paramount , the two-step ketone reduction method is the recommended approach. The ability to purify the intermediate ketone allows for a more controlled and consistent final reduction step, ultimately leading to a higher quality product.
The insights and detailed protocols provided in this guide are intended to equip researchers with the necessary knowledge to make an informed decision and to execute the synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol with a high degree of success and reproducibility.
References
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Scribd. Grignard Synthesis of Triphenylmethanol. (Accessed on February 1, 2026).
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (Accessed on February 1, 2026).
-
Winthrop University Department of Chemistry. The Grignard Reaction. (Accessed on February 1, 2026).
-
BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (Accessed on February 1, 2026).
-
Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. (Accessed on February 1, 2026).
-
Google Patents. Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. (Accessed on February 1, 2026).
-
TSI Journals. The Grignard Synthesis of Triphenylmethanol. (Accessed on February 1, 2026).
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (Accessed on February 1, 2026).
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (Accessed on February 1, 2026).
-
Mercer University. The Grignard Reaction. (Accessed on February 1, 2026).
-
ACS Publications. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (Accessed on February 1, 2026).
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (Accessed on February 1, 2026).
-
NIH National Center for Biotechnology Information. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (Accessed on February 1, 2026).
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. (Accessed on February 1, 2026).
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ACS Publications. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. (Accessed on February 1, 2026).
-
ACS Publications. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (Accessed on February 1, 2026).
-
ScienceDirect. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. (Accessed on February 1, 2026).
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Inter-laboratory Comparison Guide for the Characterization of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Executive Summary
This guide provides a comprehensive framework for the synthesis, characterization, and inter-laboratory comparison of the novel compound, 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol. Due to the limited existing literature on this specific molecule, this document establishes a robust protocol to ensure data consistency and comparability across different research and development laboratories. The methodologies outlined herein are grounded in established chemical principles and internationally recognized standards for inter-laboratory studies, including those from ASTM and ISO. The objective is to provide researchers, scientists, and drug development professionals with a detailed roadmap for generating high-quality, reproducible data for this compound of interest.
Proposed Synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
The synthesis of the target alcohol is proposed via the reduction of its corresponding ketone precursor, 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one. This approach is selected for its high efficiency, mild reaction conditions, and the commercial availability of the necessary reagents. The reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a well-documented and reliable transformation in organic synthesis.[1][2][3]
Synthesis Workflow
Caption: Proposed synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Experimental Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one in methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Analytical Characterization Protocols
The following section details the recommended analytical methods for the comprehensive characterization of the synthesized 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the target molecule.
-
¹H NMR (Proton NMR):
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Concentration: Approximately 10 mg/mL.
-
Instrument: 400 MHz or higher field strength spectrometer.
-
Key Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1.0 second.
-
-
Expected Signals: Resonances corresponding to the aromatic protons, the carbinol proton (-CHOH), the aliphatic chain protons, and the methyl groups. The integration of these signals should be consistent with the molecular structure.
-
-
¹³C NMR (Carbon-13 NMR):
-
Solvent and Concentration: Same as ¹H NMR.
-
Instrument: 100 MHz or higher.
-
Key Parameters:
-
Pulse Program: Standard zgpg30 with proton decoupling.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Expected Signals: Signals for the trifluoromethyl carbon, aromatic carbons, the carbinol carbon, and the aliphatic carbons.
-
-
¹⁹F NMR (Fluorine-19 NMR):
-
Solvent and Concentration: Same as ¹H NMR.
-
Instrument: A spectrometer equipped with a fluorine probe.
-
Key Parameters: A standard fluorine pulse program.
-
Expected Signals: A singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Ionization Mode: Positive ion mode is recommended.
-
Analysis:
-
Full Scan: Acquire a full scan spectrum to determine the molecular weight. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
-
MS/MS Fragmentation: Perform fragmentation analysis on the parent ion to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized compound.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting gradient could be 50% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak.
Inter-laboratory Comparison Study Protocol
This protocol is designed to ensure that the characterization of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is performed consistently across multiple laboratories, allowing for a meaningful comparison of the results. The design is based on the principles outlined in ASTM E691 and ISO 5725.[4][5][6][7][8][9][10][11][12][13]
Study Design and Workflow
Caption: Workflow for the inter-laboratory comparison study.
Protocol Steps
-
Sample Preparation and Distribution:
-
The coordinating laboratory will synthesize a single, large batch of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol and purify it to >99% purity as determined by HPLC and NMR.
-
The bulk sample will be divided into smaller, homogeneous aliquots.
-
Each participating laboratory will receive two identical, but blindly labeled, samples.
-
-
Analysis by Participating Laboratories:
-
Each laboratory will perform the analytical characterization as detailed in Section 2 of this guide.
-
It is crucial that the specified instrumental parameters and sample preparation procedures are strictly followed.
-
Each of the two blind samples should be analyzed in duplicate.
-
-
Data Reporting:
-
Laboratories will report the following data to the coordinating laboratory:
-
¹H NMR: Chemical shifts (ppm) and integrations of key protons.
-
Mass Spectrometry: Measured m/z of the parent ion.
-
HPLC: Retention time (minutes) and purity (area %).
-
-
A standardized reporting template will be provided.
-
Hypothetical Data Comparison and Interpretation
The following tables present hypothetical data from three laboratories to illustrate the comparison process.
Purity Determination by HPLC
| Laboratory | Sample 1 (Run 1, Area %) | Sample 1 (Run 2, Area %) | Sample 2 (Run 1, Area %) | Sample 2 (Run 2, Area %) | Mean Purity (%) |
| Lab A | 99.52 | 99.55 | 99.53 | 99.50 | 99.53 |
| Lab B | 99.61 | 99.58 | 99.63 | 99.60 | 99.61 |
| Lab C | 99.48 | 99.51 | 99.49 | 99.52 | 99.50 |
Molecular Weight Determination by Mass Spectrometry
| Laboratory | Sample 1 (Run 1, [M+H]⁺) | Sample 1 (Run 2, [M+H]⁺) | Sample 2 (Run 1, [M+H]⁺) | Sample 2 (Run 2, [M+H]⁺) | Mean m/z |
| Lab A | 247.1234 | 247.1236 | 247.1233 | 247.1235 | 247.1235 |
| Lab B | 247.1238 | 247.1237 | 247.1239 | 247.1236 | 247.1238 |
| Lab C | 247.1231 | 247.1233 | 247.1230 | 247.1232 | 247.1232 |
| Theoretical [M+H]⁺: 247.1235 |
¹H NMR Chemical Shift of Carbinol Proton (-CHOH)
| Laboratory | Sample 1 (Run 1, ppm) | Sample 1 (Run 2, ppm) | Sample 2 (Run 1, ppm) | Sample 2 (Run 2, ppm) | Mean Chemical Shift (ppm) |
| Lab A | 4.68 | 4.69 | 4.68 | 4.68 | 4.68 |
| Lab B | 4.67 | 4.67 | 4.68 | 4.67 | 4.67 |
| Lab C | 4.69 | 4.68 | 4.69 | 4.69 | 4.69 |
Statistical Analysis
Based on the collected data, statistical parameters such as repeatability (within-laboratory variability) and reproducibility (between-laboratory variability) would be calculated according to ASTM E691.[5][7][8][10][13] This analysis provides a quantitative measure of the precision of the analytical methods when performed in different laboratories.
References
- Garrett, E. R., & Lyttle, D. A. (1953). The kinetics of the reduction of ketones by sodium borohydride in isopropyl alcohol. Journal of the American Chemical Society, 75(24), 6044-6047.
-
ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2023, ][13]">www.astm.org.[5][13]
-
ISO 5725-1:2023, Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions, International Organization for Standardization, Geneva, Switzerland, 2023, ][6][9][11][12]">www.iso.org.[4][6][9][11][12]
-
ISO 5725-2:2019, Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method, International Organization for Standardization, Geneva, Switzerland, 2019, .
- IUPAC. (2023). IUPAC/CITAC guide: interlaboratory comparison of categorical characteristics of a substance, material, or object. Pure and Applied Chemistry.
- Eurachem. (2021). Interlaboratory comparisons other than proficiency testing. Eurachem leaflet.
-
International Atomic Energy Agency. (2013). Design and Operation of an Interlaboratory Comparison Scheme. IAEA-TECDOC-1703.
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Chemguide. (n.d.).
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[2]
-
Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction.[14]
-
Joint Research Centre. (n.d.). Interlaboratory comparisons. European Commission.[15]
-
National Center for Biotechnology Information. (n.d.). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. In Methods in Molecular Biology.[16]
-
Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.[17]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
The procedures outlined below are built upon established principles of chemical safety and hazardous waste management. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific compound, but others with similar hazard profiles, thereby fostering a deeply ingrained culture of safety.
Part 1: Hazard Identification and Risk Assessment
-
Alcohol Group (-OH on a pentan chain): Similar to other medium-chain alcohols like 1-Pentanol, this compound is expected to be a flammable liquid.[1][2][3] Vapors may be heavier than air and can form explosive mixtures.[1] It is also likely to cause skin, eye, and respiratory irritation.[2][3][4][5][6]
-
Trifluoromethylphenyl Group (-C₆H₄CF₃): The trifluoromethyl group is a strong electron-withdrawing group that can influence the compound's metabolic pathways and environmental persistence. Organofluorine compounds can have complex toxicological profiles and may be persistent in the environment.[7][8] Laboratory studies on related compounds suggest that while stable to hydrolysis and photolysis in aqueous systems, they can degrade slowly.[9]
-
Overall Profile: Based on these analogs, the compound should be treated as a flammable, irritant, and potentially harmful substance.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Class | GHS Category | Hazard Statement | Rationale/Supporting Evidence |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[2][3] | Based on the pentanol backbone. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] | Common for volatile organic compounds. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] | A standard precaution for research chemicals. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][3][5] | Alcohols can defat the skin. |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation.[1][2][5] | A significant risk for alcohols. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3][5] | Inhalation of vapors can irritate the respiratory tract.[4] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the inferred hazards, a robust selection of PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment
| Body Part | Required PPE | Justification and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are essential to protect against splashes.[10] A face shield should be worn over goggles when handling larger quantities (>1 L) or when there is a significant splash risk. |
| Hands | Nitrile or Butyl Rubber Gloves | Provides protection against organic alcohols and solvents. Double-gloving is recommended. Always inspect gloves for tears or holes before use. |
| Body | Flame-Resistant Laboratory Coat | Protects against splashes and provides a layer of protection in case of a flash fire due to the compound's flammability. |
| Respiratory | Use in a Certified Chemical Fume Hood | All work, including transfers and aliquoting for disposal, must be conducted in a fume hood to control vapor inhalation.[10] |
Part 3: Spill Management Protocol
Accidents happen. A clear, pre-defined spill response plan is critical to mitigating the impact of a release. The appropriate response is dictated by the scale of the spill.
Step-by-Step Spill Cleanup Procedure
-
ALERT & ASSESS: Immediately alert personnel in the vicinity. Assess the size of thespill and whether there is an immediate fire hazard.
-
EVACUATE (if necessary): For large spills (>200 mL) or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
CONTAIN: For small, manageable spills (<200 mL) inside a fume hood:
-
Ensure the fume hood is operational.
-
Prevent the spill from reaching drains by covering them or using absorbent booms.[1]
-
-
ABSORB: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[1][10] Do not use combustible materials like paper towels.
-
COLLECT: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[1][6]
-
DECONTAMINATE: Wipe the spill area with a cloth lightly dampened with a soap and water solution. Place the cleaning materials into the same hazardous waste container.
-
DISPOSE: Seal the container, label it clearly as "Hazardous Waste: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol Spill Debris," and arrange for pickup by your EHS department.
Visualization: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Part 4: Waste Management and Disposal Procedures
Proper disposal is a regulated process. This chemical must be treated as hazardous waste. Never dispose of it down the drain or in regular trash.
Step 1: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste generator must determine if their waste is hazardous.[11] Based on the flammability characteristic, this compound would likely be classified as a D001 Ignitable Hazardous Waste .[12] State and local regulations may have additional, stricter requirements.[13]
Step 2: Collection and Segregation
-
Designated Container: Use a dedicated, chemically compatible, and leak-proof container for the waste. The container must be in good condition and have a secure screw-top cap.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, which could cause a violent reaction.[10] Store it separately.[12]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol".
Step 3: On-Site Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be secure, well-ventilated, and have secondary containment.[12]
-
Time Limits: Be aware of regulatory time limits for accumulating waste on-site, which vary based on your facility's generator status.[13]
Step 4: Final Disposal
The final disposal must be handled by a licensed hazardous waste disposal company. This is typically coordinated through your institution's EHS department. The most common and appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the molecule, preventing its release into the environment.
Visualization: Hazardous Waste Disposal Lifecycle
Caption: The cradle-to-grave journey of hazardous chemical waste.
The responsible disposal of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is a critical component of laboratory safety and environmental stewardship. By understanding its inferred hazards, utilizing appropriate PPE, adhering to strict spill and waste collection protocols, and ensuring its final destruction via a certified facility, we uphold our professional and ethical obligations. This guide provides the necessary framework, but it must be supplemented by a thorough review of your institution-specific policies and local regulations. Safety is a continuous process, not a final destination.
References
- BigCommerce. (n.d.). SAFETY DATA SHEET.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pentanol, 99%. Retrieved from [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet.
-
Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]
-
Carl ROTH. (2017, March 1). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
-
Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-4-phenylpentan-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of RPA 202248.... Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
